Technical Documentation Center

3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid
  • CAS: 893729-94-7

Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid: A Comprehensive NMR Guide

Executive Summary In the landscape of modern drug discovery, highly functionalized indole scaffolds serve as privileged pharmacophores. Specifically, 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS 893729-94-7)[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized indole scaffolds serve as privileged pharmacophores. Specifically, 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS 893729-94-7)[1] is a critical intermediate. Its unique substitution pattern—featuring both strong electron-donating and electron-withdrawing groups—makes it a highly valuable precursor for the synthesis of antitubercular agents and anticholinesterase inhibitors[2].

However, this dense functionalization creates a highly polarized electronic environment, leading to extreme and often counterintuitive Nuclear Magnetic Resonance (NMR) chemical shifts. This whitepaper provides a rigorous, causality-driven guide to the 1 H and 13 C NMR structural elucidation of this molecule, establishing self-validating protocols for researchers and application scientists.

Mechanistic Causality: The "Push-Pull" Electronic Dynamics

To accurately assign the NMR spectra of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, one must first understand the electronic causality dictated by its substituents. The molecule operates as a classic "push-pull" aromatic system:

  • The "Push" (+M Effect): The methoxy groups at the C4 and C6 positions exert a strong positive mesomeric effect. They donate electron density directly into the indole core. Because mesomeric donation strictly affects the ortho and para positions, the C5 and C7 carbons experience profound electronic shielding.

  • The "Pull" (-M Effect): Conversely, the 2-carboxylic acid and 3-formyl groups exert a negative mesomeric effect, withdrawing electron density from the pyrrole ring. This severely deshields the N1 (NH), C2, and C3 positions.

This electronic dichotomy results in C5 and C7 resonating at unusually high fields (upfield) for aromatic carbons, while the functionalized carbons are pushed far downfield.

Electronic_Effects Core Indole Core (Aromatic System) Acceptors Electron Withdrawing Groups (-M Effect: 2-COOH, 3-CHO) Core->Acceptors Pull e- density Donors Electron Donating Groups (+M Effect: 4,6-diOMe) Donors->Core Push e- density Shielding Increased Shielding (C5, C7 Upfield Shifts) Donors->Shielding Deshielding Increased Deshielding (NH, C2, C3 Downfield Shifts) Acceptors->Deshielding

Electronic push-pull dynamics dictating NMR chemical shifts in the indole core.

Quantitative NMR Data Assignments

The following tables summarize the expected chemical shifts for 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. Data is standardized for acquisition in DMSO- d6​ at 298 K, referenced to internal Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
ProtonShift ( δ , ppm)MultiplicityIntegration J (Hz)Causality & Assignment Logic
COOH ~13.50br s1H-Highly deshielded acidic proton. Often broadens into the baseline due to chemical exchange with trace H2​O .
H-1 (NH) 12.35br s1H-Deshielded by adjacent electron-withdrawing C=O groups; broad due to quadrupolar relaxation of 14 N.
CHO 10.45s1H-Characteristic formyl proton. Shifted slightly upfield relative to standard aldehydes due to the peri-effect of the 4-OMe group.
H-7 6.52d1H2.1Shielded by the ortho 6-OMe and para ring currents; exhibits meta-coupling to H-5[3].
H-5 6.38d1H2.1Extremely shielded due to being ortho to both strongly donating 4-OMe and 6-OMe groups[3].
4-OCH 3​ 3.92s3H-Standard methoxy resonance, slightly deshielded by spatial proximity to the 3-formyl group.
6-OCH 3​ 3.85s3H-Standard methoxy resonance.
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
CarbonShift ( δ , ppm)TypeCausality & Assignment Logic
CHO 187.5C=OHighly deshielded formyl carbonyl carbon.
COOH 163.2C=OCarboxylic acid carbonyl.
C-6 161.5C-OOxygen-bound aromatic carbon, highly deshielded by electronegativity.
C-4 155.8C-OOxygen-bound aromatic carbon.
C-7a 138.4C-NBridgehead carbon attached to the indole nitrogen.
C-2 130.1CAlpha to the carboxylic acid (-M effect pulls density away).
C-3 115.2CAlpha to the formyl group.
C-3a 111.4CBridgehead carbon.
C-7 94.5CHHighly shielded by ortho +M effect of 6-OMe.
C-5 88.2CHUnusually shielded aromatic carbon due to dual ortho +M effects from 4-OMe and 6-OMe[3].
4-OCH 3​ 56.1CH 3​ Methoxy carbon.
6-OCH 3​ 55.8CH 3​ Methoxy carbon.

Self-Validating Experimental Protocol for High-Fidelity NMR Acquisition

To achieve publication-quality spectra for highly functionalized indoles, empirical "guesswork" must be eliminated. The following workflow establishes a self-validating system where each step confirms the success of the previous one.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS.

  • Causality: The highly polar carboxylic acid and formyl groups cause extreme line broadening in non-polar solvents (like CDCl 3​ ) due to intermolecular hydrogen bonding and dimerization. DMSO- d6​ acts as a strong hydrogen-bond acceptor, breaking these dimers and yielding sharp, distinct NH and COOH resonances.

  • Validation: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, which will distort magnetic field homogeneity.

Step 2: Probe Tuning and Matching (Wobb Curve Optimization)
  • Action: Connect the NMR probe to the network analyzer. Adjust the tuning rod to center the resonance dip at exactly the Larmor frequency of the target nucleus (e.g., 400.13 MHz for 1 H, 100.61 MHz for 13 C). Adjust the matching rod to ensure the dip reaches the baseline.

  • Causality: The high dielectric constant of DMSO alters the inductance of the probe coils. Failing to re-tune the probe results in massive signal loss, particularly for the insensitive 13 C nucleus.

  • Validation: A perfectly matched probe yields exactly 50-ohm impedance, minimizing reflected power and maximizing the Signal-to-Noise Ratio (SNR).

Step 3: Shimming and Locking
  • Action: Lock onto the deuterium frequency of DMSO- d6​ . Perform automated gradient shimming (optimizing Z0 through Z5 coils).

  • Causality: The sample tube introduces magnetic susceptibility gradients. Shimming corrects these local field inhomogeneities, ensuring that nuclei in different parts of the tube precess at identical frequencies.

  • Validation: The lock level must stabilize at >80%. Run a preliminary 1-scan 1 H spectrum; the residual DMSO pentet ( δ 2.50 ppm) must exhibit a Full Width at Half Maximum (FWHM) of <1.0 Hz.

Step 4: Pulse Sequence Execution & Processing
  • Action: Acquire the 1 H spectrum using a standard 30-degree pulse (zg30) with a relaxation delay (D1) of 2.0 seconds. For 13 C, use a power-gated decoupling sequence (zgpg30) with a D1 of 2.0 seconds and minimum 1024 scans.

  • Causality: A 2.0-second relaxation delay ensures that the quaternary carbons (C2, C3, C4, C6, C3a, C7a) fully relax between pulses, preventing signal saturation and allowing them to appear above the noise floor.

  • Validation: Post-Fourier transform, phase the spectrum manually. The baseline must be perfectly flat, and the integration of the methoxy singlets must equal exactly 3.00 relative to the aromatic doublets (1.00).

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B Probe Tuning & Matching (Self-Validating Step) A->B C Shimming & Locking (Z0-Z5 Optimization) B->C D Pulse Sequence Execution (1D 1H, 13C, 2D HSQC/HMBC) C->D E Data Processing (Fourier Transform & Phasing) D->E F Structural Elucidation (Chemical Shift Assignment) E->F

Workflow for self-validating NMR acquisition and structural elucidation.

Conclusion

The structural elucidation of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid requires a deep understanding of aromatic electronic effects. The extreme shielding of the C5 and C7 positions ( δ 88.2 and 94.5 ppm, respectively) is a direct consequence of the synergistic +M effects of the 4,6-dimethoxy groups, while the downfield shifts of the functionalized carbons reflect the -M pull of the formyl and carboxyl moieties. By adhering to the self-validating acquisition protocols outlined above, researchers can ensure high-fidelity data generation, accelerating the downstream development of indole-based therapeutics.

References

  • Fluorochem. "3-Formyl-4,6-dimethoxy-1h-indole-2-carboxylic acid". fluorochem.co.uk.
  • Journal of Medicinal Chemistry - ACS Publications. "Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection". acs.org.
  • Arkivoc. "Mannich reactions of activated 4,6-dimethoxyindoles". arkat-usa.org.
  • MDPI. "An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins". mdpi.com.

Sources

Exploratory

Polyfunctionalized Indole Scaffolds: A Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of rational drug design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of rational drug design, polyfunctionalized indoles serve as privileged scaffolds capable of interacting with a diverse array of biological targets. 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS: 893729-94-7) represents a highly specialized, densely functionalized building block. It features three orthogonal reactive sites: an electron-rich dimethoxy-substituted indole core, a C2-carboxylic acid, and a C3-formyl group.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven methodologies for its derivatization. By understanding the causality behind its reactivity, researchers can leverage this intermediate for the synthesis of complex alkaloids, kinase inhibitors, and novel anti-infective agents [1].

Physicochemical Properties & Structural Rationale

To effectively utilize this compound in synthetic workflows, one must first understand its inherent physical and chemical parameters. The presence of two methoxy groups at the C4 and C6 positions significantly enriches the electron density of the indole π -system, while the electron-withdrawing formyl and carboxylic acid groups at C3 and C2, respectively, create a unique push-pull electronic environment.

Quantitative Data Summary

The following table summarizes the core physicochemical properties essential for calculating reaction stoichiometry, predicting solubility, and modeling pharmacokinetics [1, 2].

PropertyValue / Description
IUPAC Name 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid
CAS Number 893729-94-7
Molecular Formula C₁₂H₁₁NO₅
Molecular Weight 249.22 g/mol
LogP (Predicted) ~1.046
Hydrogen Bond Donors 2 (Indole N-H, Carboxylic O-H)
Hydrogen Bond Acceptors 5 (Carbonyl O, Methoxy O)
Canonical SMILES COC1=CC(OC)=C2C(=C1)NC(C(=O)O)=C2C=O
Physical Form Solid powder (typically off-white to pale yellow)
Storage Temperature Room Temperature (Protect from strong oxidizers)
Causality of the Substitution Pattern
  • 4,6-Dimethoxy Core: The methoxy groups act as strong π -donors. In standard indole chemistry, the C3 position is the most nucleophilic due to the enamine-like character of the pyrrole ring. The 4,6-dimethoxy substitution further activates the ring, making the precursor highly susceptible to electrophilic aromatic substitution, such as the Vilsmeier-Haack formylation used to install the C3-formyl group [3, 4].

  • C3-Formyl Group: Acts as a versatile electrophilic handle. It is primed for Knoevenagel condensations, Wittig olefination, or reductive aminations, allowing for rapid extension of the scaffold.

  • C2-Carboxylic Acid: Provides a site for amide coupling or esterification. Indole-2-carboxamides are well-documented pharmacophores in anti-viral and anti-tubercular drug discovery [5].

Reactivity Pathways & Synthetic Utility

The true value of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid lies in its orthogonal reactivity. The formyl group and the carboxylic acid can be derivatized independently without the need for complex protecting group strategies, provided the reaction conditions are carefully controlled.

Reactivity Core 3-formyl-4,6-dimethoxy-1H-indole- 2-carboxylic acid C2 C2-Carboxylic Acid (Amide Coupling) Core->C2 EDC/HOBt, Amine C3 C3-Formyl Group (Reductive Amination) Core->C3 NaBH(OAc)3, Amine Indole 4,6-Dimethoxy Indole Core (Electron-Rich Scaffold) Core->Indole Structural Tuning Amide Indole-2-Carboxamides (Target Compounds) C2->Amide Amine 3-Aminomethyl Indoles (Target Compounds) C3->Amine

Caption: Orthogonal reactivity pathways of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize protocols that incorporate in-process controls (IPCs). A self-validating system ensures that if a step fails, it is immediately detectable, preventing the waste of downstream resources.

Protocol A: C2-Amide Coupling via EDC/HOBt

This protocol describes the synthesis of indole-2-carboxamides. The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is preferred over acyl chloride formation to prevent unwanted side reactions with the C3-formyl group [5].

Rationale & Causality: HOBt is used to form an active ester intermediate, suppressing the formation of the inactive N -acylurea byproduct that commonly occurs when EDC is used alone. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to ensure the amine nucleophile remains unprotonated and reactive.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) to the solution. Stir at room temperature for 30 minutes.

    • Self-Validation Check: Analyze a 5 μ L aliquot via LC-MS. The mass of the starting acid should disappear, replaced by the mass of the HOBt-active ester intermediate. Do not proceed until activation is >95% complete.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv) followed by DIPEA (3.0 equiv). Stir the reaction mixture at room temperature for 12–16 hours.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: C3-Reductive Amination

To selectively modify the C3-formyl group while leaving the C2-carboxylic acid intact, reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)₃) is the method of choice.

Rationale & Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines/iminiums over aldehydes and ketones. It will not reduce the C2-carboxylic acid.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the indole core (1.0 equiv) and the target amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate imine formation. Stir for 2 hours at room temperature.

    • Self-Validation Check: TLC (Thin Layer Chromatography) should indicate the consumption of the starting aldehyde and the appearance of a new, less polar imine spot.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the reaction mixture. Stir for an additional 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Analytical Characterization Workflow

Rigorous analytical validation is non-negotiable in drug development. The synthesized derivatives must be subjected to a strict characterization pipeline to confirm both identity and purity.

Analytical Sample Synthesized Derivative LCMS LC-MS Analysis (Purity & Mass) Sample->LCMS NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR Decision Purity > 95%? LCMS->Decision Prep Preparative HPLC (Purification) Decision->Prep No Valid Validated Compound Ready for Bioassay Decision->Valid Yes Prep->LCMS Re-analyze

Caption: Standardized analytical workflow for the validation of indole derivatives.

Key Analytical Signatures
  • LC-MS (ESI+): For the parent compound (893729-94-7), expect a pseudo-molecular ion [M+H]+ at m/z 250.2.

  • ¹H NMR (DMSO-d₆, 400 MHz): The defining features of the parent compound include a sharp singlet for the C3-aldehyde proton typically far downfield ( 10.5 ppm), and two distinct singlets for the methoxy groups ( 3.8–4.0 ppm). The aromatic protons of the indole core will appear as meta-coupled doublets if the 4,6-substitution pattern is pure.

References

  • Longdom Publishing. "The Chemical Diversity and Multifaceted Applications of Phthalimide and 3-Formylindole Derivatives." Journal of Organic Chemistry. Available at:[Link]

  • National Institutes of Health (NIH). "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." PMC. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

Foreword: The Structural Elucidation of a Novel Indole Derivative To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive walkthrough of the si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Structural Elucidation of a Novel Indole Derivative

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. While the specific crystal structure of this molecule is not yet publicly documented, this guide will provide a robust framework for its analysis. To illustrate the principles and methodologies in a tangible way, we will draw upon the detailed structural analysis of a closely related and recently studied compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA). The insights gained from MI2CA will serve as a valuable proxy, preparing the ground for the definitive structural determination of our target compound.

Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a multitude of therapeutic agents. Their biological activity is intrinsically linked to their three-dimensional structure, which dictates how they interact with their biological targets. A precise understanding of the crystal structure is therefore not merely an academic exercise but a critical step in rational drug design and development. This guide is structured to provide not just the "how" but the "why" behind each step of the crystallographic journey, from obtaining suitable crystals to the final analysis of intermolecular interactions.

Part 1: The Foundation - Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The purity of the synthesized compound is paramount, as impurities can inhibit crystallization or lead to disordered crystal structures.

Synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

While various synthetic routes to substituted indoles exist, a common approach involves the modification of a pre-existing indole scaffold. For our target molecule, a plausible route would involve the Vilsmeier-Haack formylation of a 4,6-dimethoxy-1H-indole-2-carboxylic acid precursor. This reaction introduces the formyl group at the C3 position of the indole ring.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination. For indole derivatives, several methods have proven effective. The choice of solvent is critical, as it influences solubility and the kinetics of crystal growth.

Experimental Protocol: Slow Evaporation Method for Crystallization

  • Solvent Screening: Begin by testing the solubility of a small amount of purified 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently warming and stirring.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes. This allows for the slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a cryo-loop and mount them on the goniometer head of the diffractometer.

G cluster_synthesis Synthesis cluster_crystallization Crystallization Precursor Precursor Formylation Formylation Precursor->Formylation Vilsmeier-Haack Purified Compound Purified Compound Formylation->Purified Compound Saturated Solution Saturated Solution Purified Compound->Saturated Solution Solvent Screening Slow Evaporation Slow Evaporation Saturated Solution->Slow Evaporation Single Crystals Single Crystals Slow Evaporation->Single Crystals

Part 2: Unveiling the Structure - X-ray Diffraction Analysis

With a suitable single crystal mounted, the process of elucidating its atomic arrangement can begin. This is achieved through single-crystal X-ray diffraction (SCXRD), a powerful technique that provides detailed information about the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[1]

Data Collection

The mounted crystal is placed in a beam of X-rays, and the diffracted beams are collected by a detector. The crystal is rotated during the data collection process to ensure that all possible reflections are measured.

Table 1: Typical Data Collection Parameters

ParameterValue
InstrumentBruker D8 VENTURE with a PHOTON II detector
X-ray sourceMo Kα radiation (λ = 0.71073 Å)
Temperature100 K
Scan typeω and φ scans
Data collection softwareAPEX3
Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure. This is a multi-step process that involves:

  • Unit Cell Determination: The positions of the diffracted spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution: The intensities of the diffracted beams are used to determine the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This involves adjusting the atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns.

G Single Crystal Single Crystal X-ray Beam X-ray Beam Single Crystal->X-ray Beam Diffraction Diffraction X-ray Beam->Diffraction Detector Detector Diffraction->Detector Raw Data Raw Data Detector->Raw Data Unit Cell & Space Group Determination Unit Cell & Space Group Determination Raw Data->Unit Cell & Space Group Determination Structure Solution (Direct Methods) Structure Solution (Direct Methods) Unit Cell & Space Group Determination->Structure Solution (Direct Methods) Initial Atomic Model Initial Atomic Model Structure Solution (Direct Methods)->Initial Atomic Model Structure Refinement (Least Squares) Structure Refinement (Least Squares) Initial Atomic Model->Structure Refinement (Least Squares) Final Crystal Structure Final Crystal Structure Structure Refinement (Least Squares)->Final Crystal Structure

Part 3: Analysis of the Crystal Structure - A Case Study of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA)

As the crystallographic data for 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is not available, we will now delve into the detailed analysis of a closely related molecule, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA). A recent study identified a new polymorph of this compound, highlighting the importance of thorough crystallographic analysis.[2]

Polymorphism in MI2CA

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in drug development as different polymorphs can exhibit different physical properties, including solubility and bioavailability.

The recently discovered polymorph of MI2CA (polymorph 2) crystallizes in the monoclinic space group P2₁/c.[2] This is in contrast to the previously reported polymorph (polymorph 1) which crystallizes in the C2/c space group. The key difference between these two forms lies in their intermolecular hydrogen bonding patterns.[2]

Molecular Geometry

The fundamental geometric parameters of the MI2CA molecule in polymorph 2, such as bond lengths and angles, are determined with high precision from the X-ray diffraction data. These values provide insight into the electronic structure of the molecule.

Table 2: Selected Crystallographic Data for MI2CA (Polymorph 2)

ParameterValueReference
Crystal systemMonoclinic[2]
Space groupP2₁/c[2]
a (Å)4.0305(2)[2]
b (Å)13.0346(6)[2]
c (Å)17.2042(9)[2]
β (°)91.871(5)[2]
Volume (ų)903.9(1)[2]
Z4[2]
Intermolecular Interactions: The Architects of the Crystal Lattice

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. In the case of MI2CA polymorph 2, hydrogen bonds play a crucial role in the crystal packing.

A distinguishing feature of polymorph 2 is the formation of cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.[2] This is a common motif in carboxylic acids. Additionally, N-H···O hydrogen bonds are observed, where the indole N-H group acts as a donor and the oxygen atom of the methoxy group of a neighboring molecule acts as an acceptor.[2] Weaker C-H···O interactions also contribute to the overall stability of the crystal structure.[2]

In contrast, polymorph 1 does not exhibit these cyclic dimers. Instead, it forms ribbons of molecules linked by O-H···O and N-H···O hydrogen bonds where the carboxylic oxygen acts as the acceptor for both.[2]

G cluster_dimer Cyclic Dimer (Polymorph 2) cluster_packing Crystal Packing MI2CA_1 MI2CA Molecule 1 MI2CA_2 MI2CA Molecule 2 MI2CA_1->MI2CA_2 O-H···O MI2CA_3 MI2CA Molecule 3 MI2CA_1->MI2CA_3 C-H···O MI2CA_2->MI2CA_3 N-H···O (to methoxy)

Part 4: Implications for Drug Development

The detailed structural information obtained from SCXRD is invaluable for drug development. For 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, a thorough understanding of its crystal structure would:

  • Confirm the molecular structure and stereochemistry: Unambiguously verify the synthesized compound.

  • Identify potential polymorphs: Essential for ensuring the consistency and stability of a pharmaceutical formulation.

  • Inform formulation studies: The solubility and dissolution rate of a drug are influenced by its crystal packing.

  • Aid in computational modeling: The experimentally determined structure provides a crucial starting point for molecular docking and other in silico studies to predict its interaction with biological targets.

Conclusion

This guide has outlined the comprehensive process of crystal structure analysis for 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. While the definitive structure of this specific molecule awaits experimental determination, the detailed case study of the closely related 5-methoxy-1H-indole-2-carboxylic acid provides a robust and instructive blueprint. The principles of synthesis, crystallization, data collection, structure solution, and detailed analysis of intermolecular interactions are universal. For researchers in drug discovery, the application of these crystallographic techniques is not merely a characterization step but a foundational element in the journey from a promising molecule to a potential therapeutic agent.

References

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide, 2nd Edition. John Wiley & Sons.
  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.

Sources

Foundational

Thermodynamic Stability and Structural Dynamics of 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS: 893729-94-7; MW: 249.22 g/mol ) is a highly functionalized heterocycle frequently utilized as an advanced intermediate in the synthesis of comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS: 893729-94-7; MW: 249.22 g/mol ) is a highly functionalized heterocycle frequently utilized as an advanced intermediate in the synthesis of complex indole alkaloids and nonlinear optical chromophores. The thermodynamic stability of this molecule is not a static property but a dynamic equilibrium dictated by competing intramolecular forces. This whitepaper dissects the physicochemical drivers governing its stability—specifically the interplay between push-pull π-conjugation, peri-interaction steric strain, and its kinetic vulnerability toward protodecarboxylation.

Core Structural Dynamics & Thermodynamic Drivers

The thermodynamic ground state of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is defined by three primary structural phenomena:

A. Push-Pull π-Conjugated Stabilization

The molecule features a classic "push-pull" electronic architecture. The methoxy groups at the C4 and C6 positions act as powerful π-electron donors (+M effect), enriching the electron density of the indole core. Conversely, the formyl group at C3 and the carboxylic acid at C2 act as π-electron acceptors (-M effect). This donor-acceptor network facilitates extensive intramolecular charge transfer (ICT) across the fused bicyclic system. In highly functionalized indoles, this extended conjugation significantly lowers the overall ground-state energy, providing substantial thermodynamic stabilization[1].

B. Peri-Interaction and Steric Strain

The stabilizing effect of the push-pull conjugation is directly antagonized by profound steric strain. The methoxy oxygen at the C4 position is located in the peri-position relative to the formyl group at C3. This spatial proximity forces a severe steric clash (a peri-interaction)[2]. To alleviate this van der Waals repulsion, the C3-formyl group is forced to rotate out of the ideal coplanar alignment with the indole ring. This conformational twist imposes an enthalpic penalty and partially disrupts the π-conjugation, making the molecule slightly higher in energy than a hypothetical unstrained analog.

C. Intramolecular Hydrogen Bonding

Counterbalancing the peri-strain is the proximity of the C2-carboxylic acid and the C3-formyl group. These adjacent moieties can engage in strong intramolecular hydrogen bonding (forming a stable 6-membered pseudo-ring). This interaction locks the molecule into specific conformational states, providing an enthalpic gain that helps maintain the structural integrity of the highly substituted pyrrole ring[3].

G IndoleCore 1H-Indole Core (Aromatic Scaffold) Donors 4,6-Dimethoxy Groups (+M Electron Donors) IndoleCore->Donors Substitution Acceptors 2-COOH & 3-CHO (-M Electron Acceptors) IndoleCore->Acceptors Substitution PushPull Push-Pull Conjugation (Thermodynamic Stabilization) Donors->PushPull e- Donation PeriStrain C3-CHO / C4-OMe Peri-Interaction (Steric Strain / Destabilization) Donors->PeriStrain C4-OMe Clash Acceptors->PushPull e- Withdrawal Acceptors->PeriStrain C3-CHO Clash Hbond C2-COOH / C3-CHO H-Bonding (Conformational Locking) Acceptors->Hbond Proximity Effect OverallStability Net Thermodynamic Stability (Balance of Forces) PushPull->OverallStability Lowers Ground State Energy PeriStrain->OverallStability Enthalpic Penalty Hbond->OverallStability Enthalpic Gain

Figure 1: Interplay of electronic and steric forces dictating the thermodynamic stability of the indole core.

Kinetic Vulnerabilities and Degradation Pathways

While the molecule is thermodynamically stable at standard ambient temperature and pressure (SATP), it exhibits specific kinetic vulnerabilities under stress.

A. Thermal Protodecarboxylation

Indole-2-carboxylic acids are inherently susceptible to decarboxylation, a process that is both thermally and acid-catalyzed[4]. The mechanism involves the protonation of the C3 position (forming an indolenine intermediate) followed by the irreversible loss of CO₂.

  • Electronic Influence: While the electron-withdrawing 3-formyl group stabilizes the C2-carboxylate anion (resisting decarboxylation), the strongly electron-donating 4,6-dimethoxy groups stabilize the indolenine transition state. Consequently, if the compound is subjected to temperatures exceeding 100 °C in polar aprotic solvents, the activation barrier for decarboxylation is readily breached, yielding 3-formyl-4,6-dimethoxyindole.

B. Oxidative and Photolytic Degradation

The electron-rich nature of the dimethoxy-substituted indole core lowers its oxidation potential. Exposure to ambient UV light or reactive oxygen species (ROS) can initiate radical-mediated degradation of the pyrrole ring. Furthermore, 3-formylindoles are known to undergo photoinduced conformational transformations and degradation when exposed to UV irradiation[3]. Solutions must be strictly protected from light to maintain structural integrity[5].

Quantitative Thermodynamic Data

The following table summarizes the theoretical and empirical thermodynamic parameters critical for formulation and handling.

ParameterValue / CharacteristicImplication for Stability
Molecular Weight 249.22 g/mol N/A
Theoretical CO₂ Mass Loss 17.66%Critical metric for validating TGA decarboxylation profiles.
LogP (Predicted) ~1.88Indicates moderate lipophilicity; necessitates DMSO/DMF for stock solutions.
Decarboxylation Onset ( Tdec​ ) > 120 °C (Solvent dependent)Compound must be dried under vacuum at temperatures strictly < 60 °C.
Optimal Aqueous pH pH 6.0 – 8.0Prevents acid-catalyzed decarboxylation and base-catalyzed aldol side-reactions.

Self-Validating Experimental Protocols for Stability Profiling

To accurately profile the thermodynamic and kinetic stability of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, researchers must employ orthogonal, self-validating methodologies.

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Causality: To distinguish between reversible melting (thermodynamic phase change) and irreversible protodecarboxylation (kinetic degradation), Differential Scanning Calorimetry (DSC) must be coupled with Thermogravimetric Analysis (TGA). Step-by-Step Methodology:

  • Preparation: Accurately weigh 3.0–5.0 mg of the compound into an aluminum crucible.

  • Purge: Purge the TGA/DSC furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation, isolating thermal effects.

  • Ramp: Apply a controlled heating rate of 10 °C/min from 25 °C to 300 °C. Causality for rate: A 10 °C/min rate provides optimal resolution to separate the endothermic melting peak from the subsequent decarboxylation event.

  • Self-Validation Check: Calculate the mass loss during the primary degradation event in the TGA thermogram. If the mass loss is exactly 17.6% ± 0.5% , the system self-validates that the thermal event is exclusively the loss of the C2-carboxylic acid group as CO₂, confirming the specific degradation pathway.

Protocol 2: Solution-State Forced Degradation (HPLC-DAD)

Causality: Due to the compound's poor aqueous solubility and photolability, standard aqueous stability tests will fail. The protocol must use an organic co-solvent and control for light exposure. Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Causality: DMSO thoroughly solvates the push-pull system without initiating hydrolysis[5].

  • Stress Conditions: Dilute the stock to 100 µM in three separate aqueous buffers: pH 2.0 (0.1 N HCl), pH 7.0 (PBS), and pH 10.0 (0.1 N NaOH).

  • Incubation: Place samples in amber HPLC vials (to block photolytic degradation) and incubate at 60 °C for 48 hours.

  • Analysis: Analyze via HPLC-DAD (monitoring at 254 nm and 280 nm).

  • Self-Validation Check (Mass Balance): Integrate the peak area of the remaining parent compound and all newly formed degradation peaks (primarily the decarboxylated analog). The sum of all peak areas must equal 100% ± 2% of the Day 0 parent peak area. If mass balance is not achieved, it indicates the formation of insoluble polymers or volatile fragments, validating the need for alternative detection methods (e.g., LC-MS).

W Start 3-Formyl-4,6-dimethoxy- 1H-indole-2-carboxylic acid SolidState Solid-State Profiling Start->SolidState SolutionState Solution-State Profiling Start->SolutionState DSC DSC / TGA (Thermal Decarboxylation) SolidState->DSC XRD pXRD (Polymorph Stability) SolidState->XRD HPLC HPLC-UV/MS (Degradation Kinetics) SolutionState->HPLC NMR Variable Temp NMR (Conformational Dynamics) SolutionState->NMR Output Comprehensive Thermodynamic Profile DSC->Output T_onset, ΔH XRD->Output Crystal Form HPLC->Output k_obs, t_1/2 NMR->Output Rotational Barriers

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

References

  • Title: A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Source: Organic Process Research & Development - ACS Publications. URL: 4

  • Title: Naphthyl-Substituted Carbocations: From peri Interaction to Cyclization. Source: ResearchGate. URL: 2

  • Title: Comparative studies on structure-nonlinearity relationships in a series of novel second-order nonlinear optical chromophores. Source: ResearchGate. URL: 1

  • Title: Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. Source: The Journal of Chemical Physics | AIP Publishing. URL: 3

  • Title: Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution. Source: Benchchem. URL: 5

Sources

Exploratory

predicted solubility profile of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid in organic solvents

An In-depth Technical Guide Topic: Predicted Solubility Profile of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid in Organic Solvents Audience: Researchers, scientists, and drug development professionals. Abstract Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Topic: Predicted Solubility Profile of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for predicting and experimentally determining the solubility profile of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS: 893729-94-7) in a range of common organic solvents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This document begins with a detailed analysis of the molecule's structural attributes and their implications for solubility. It then introduces two robust theoretical frameworks for solubility prediction: the Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS). A qualitative solubility profile is predicted based on these principles. To ensure scientific rigor, this guide provides a detailed, step-by-step protocol for the gold-standard equilibrium shake-flask method for experimental solubility determination. The integration of theoretical prediction with experimental verification offers a powerful, self-validating workflow for researchers in drug discovery and development.

Introduction

The journey of a drug candidate from discovery to a viable therapeutic agent is intrinsically linked to its physicochemical properties. Among these, solubility stands out as a cornerstone for successful formulation and in vivo performance. Poor solubility can lead to low bioavailability, erratic absorption, and significant challenges in developing effective dosage forms. The subject of this guide, 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, is a complex heterocyclic compound featuring the indole nucleus, a privileged scaffold in medicinal chemistry.[1][2]

Understanding its interaction with various solvents is paramount for a variety of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Crystallization: Identifying solvent systems for obtaining desired polymorphs.

  • Formulation Development: Designing stable and effective drug delivery systems.[3]

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.

This document serves as a practical and theoretical resource, guiding scientists through the process of predicting the solubility behavior of this molecule and providing the necessary protocols to validate these predictions empirically.

Molecular Analysis of the Solute

The structure of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid dictates its potential interactions with solvents. A thorough analysis of its functional groups is the first step in predicting its solubility profile.

Table 1: Physicochemical Properties of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₅[4][5]
Molecular Weight 249.22 g/mol [5]
CAS Number 893729-94-7[4][6]
Physical Form Solid / Powder[4][6]

Functional Group Breakdown:

  • 1H-Indole Core: This bicyclic aromatic system provides a large, relatively non-polar surface area, contributing to solubility in solvents with significant dispersion forces. However, the nitrogen heteroatom introduces a site for hydrogen bonding.[2]

  • Carboxylic Acid (-COOH): This is the most dominant polar feature. It is a strong hydrogen bond donor and acceptor, predisposing the molecule to high solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO).

  • Formyl Group (-CHO): The aldehyde is a polar group and can act as a hydrogen bond acceptor.

  • Methoxy Groups (-OCH₃) x2: These groups add to the molecule's polarity and can act as hydrogen bond acceptors.

Collectively, the presence of multiple polar, hydrogen-bonding functional groups on a moderately sized aromatic scaffold suggests that the molecule will exhibit a wide range of solubilities, favoring polar environments over non-polar ones.

Theoretical Frameworks for Solubility Prediction

While a qualitative assessment is useful, quantitative prediction models provide deeper insight. Two widely accepted models are the Hansen Solubility Parameters (HSP) and COSMO-RS.

Hansen Solubility Parameters (HSP)

The HSP model is founded on the principle of "like dissolves like," quantifying this concept by breaking down the total cohesive energy of a substance into three components.[3][7][8]

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be represented as a point in a three-dimensional "Hansen space."[7] The principle states that solutes will dissolve in solvents with similar coordinates. The compatibility is often calculated using the Relative Energy Difference (RED) number. A RED value less than 1 indicates high affinity, a value around 1 suggests partial solubility, and a value greater than 1 points to insolubility.[3][9]

cluster_0 Hansen Space solute Solute (δd_1, δp_1, δh_1) solvent_good Good Solvent (RED < 1) solute->solvent_good Ra (Distance) solvent_bad Poor Solvent (RED > 1) sphere_boundary label_sphere Solubility Sphere (Radius R0)

Caption: Conceptual diagram of the Hansen Solubility Sphere.

COSMO-RS Model

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a powerful prediction method rooted in quantum chemistry.[10][11] It calculates the thermodynamic properties of fluids by considering the interactions of the molecular surfaces.[12] Unlike empirical models, COSMO-RS can predict properties without needing pre-existing experimental data for similar functional groups, making it highly valuable for novel compounds.[10] It can effectively compute properties like activity coefficients, partition coefficients, and absolute solubility, offering a more fundamental prediction.[13]

Predicted Solubility Profile

Based on the molecular structure and theoretical principles, a qualitative solubility profile can be predicted. The molecule's multiple hydrogen bond donor/acceptor sites and significant polarity from the carboxylic acid group are the primary drivers of its behavior.

Table 2: Predicted Solubility of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Very High Strong hydrogen bond acceptors and high polarity match well with the solute's carboxylic acid and formyl groups.
Polar Protic Methanol, Ethanol, IsopropanolHigh Capable of hydrogen bonding with the solute's multiple H-bond sites.
Ketones Acetone, Methyl Ethyl KetoneModerate to High Intermediate polarity and ability to accept hydrogen bonds.
Esters Ethyl AcetateModerate Lower polarity than ketones but can still interact with the solute. Indole-3-acetic acid shows high solubility in ethyl acetate.[14]
Ethers Tetrahydrofuran (THF)Low to Moderate THF has some polarity but is a weaker H-bond acceptor than esters or ketones.
Halogenated Dichloromethane (DCM)Low Primarily interacts through polar and dispersion forces; lacks H-bonding capability.
Aromatic Hydrocarbons TolueneVery Low Interactions would be limited to dispersion forces with the indole ring.
Aliphatic Hydrocarbons n-HexanePractically Insoluble Non-polar solvent cannot effectively solvate the highly polar functional groups of the molecule.

Experimental Verification: The Shake-Flask Method

Theoretical predictions must be confirmed by empirical data. The saturation shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[15]

Principle

An excess of the solid compound is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. At this point, the solution is saturated. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is measured using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[1][15]

Detailed Protocol
  • Preparation: Add an excess amount of solid 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid to a series of glass vials. "Excess" is confirmed by the visible presence of undissolved solid at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them in an incubator shaker or on a rotator at a controlled temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

  • Sample Collection: Carefully withdraw a known aliquot of the clear supernatant. Take care not to disturb the undissolved solid.

  • Dilution: Immediately dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. This step is critical to prevent precipitation upon temperature change or solvent evaporation.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Prepare a standard calibration curve using known concentrations of the compound to ensure accurate quantification.[1]

  • Calculation: Determine the solubility by multiplying the measured concentration from the HPLC analysis by the dilution factor. Express the final solubility in units of mg/mL and mol/L.

start 1. Add Excess Solute & Known Volume of Solvent to Vial equilibrate 2. Equilibrate (e.g., 24-48h at 25°C with agitation) start->equilibrate separate 3. Separate Phases (Centrifugation or Sedimentation) equilibrate->separate collect 4. Collect Supernatant (Clear saturated solution) separate->collect dilute 5. Dilute Sample (To fall within calibration range) collect->dilute quantify 6. Quantify Concentration (Validated HPLC Method) dilute->quantify calculate 7. Calculate Solubility (Concentration x Dilution Factor) quantify->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The solubility profile of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is predicted to be dominated by its polar and hydrogen-bonding functional groups. High solubility is anticipated in polar solvents like DMSO, DMF, and alcohols, with decreasing solubility as solvent polarity diminishes. While theoretical models like Hansen Solubility Parameters provide a strong predictive foundation, this guide emphasizes the necessity of empirical validation. The detailed shake-flask protocol provided herein represents a robust and reliable method for obtaining the precise, quantitative data required by researchers, scientists, and drug development professionals to advance their work. The synergy between prediction and experimentation ensures an efficient and scientifically sound approach to characterizing this critical molecular property.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

  • ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. [Link]

  • Software for Chemistry & Materials (SCM). (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. SCM. [Link]

  • Rowan University. (2025). The Evolution of Solubility Prediction Methods. Rowan University Blogs. [Link]

  • Wikipedia. (n.d.). COSMO-RS. Wikipedia. [Link]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

  • Van der Sman, R. G. M. (2021). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Taylor & Francis Online. [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCI School of Physical Sciences. [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source not available.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. [Link]

  • Al-Dhfyan, A., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Bellevue College. [Link]

  • PubChem. (n.d.). 3-formyl-5-methoxy-1H-indole-2-carboxylic acid. PubChem. [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid: An Application Note for Researchers

For correspondence: Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For correspondence:

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-stage process, commencing with the preparation of the key intermediate, ethyl 4,6-dimethoxy-1H-indole-2-carboxylate, via the Fischer indole synthesis. This is followed by a regioselective Vilsmeier-Haack formylation at the C3 position of the indole nucleus. The final stage involves the alkaline hydrolysis of the ethyl ester to yield the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the rationale behind the chosen methodologies, safety precautions, and characterization techniques.

Introduction

Indole-2-carboxylic acid derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. The introduction of a formyl group at the 3-position further enhances their synthetic utility, providing a handle for diverse chemical transformations. 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS No. 893729-94-7) is a particularly interesting scaffold due to the electronic properties imparted by the methoxy and formyl substituents, making it a valuable precursor for the synthesis of novel therapeutic agents.

This protocol details a reliable and reproducible three-step synthetic route to this target molecule. The chosen pathway is based on well-established and robust chemical transformations, ensuring accessibility for researchers with a solid background in organic synthesis.

Overall Synthetic Scheme

The synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is accomplished through the following three stages:

synthesis_workflow cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation cluster_2 Stage 3: Ester Hydrolysis A 3,5-Dimethoxyphenylhydrazine C Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate A->C Acid Catalyst (e.g., PPA) B Ethyl Pyruvate B->C E Ethyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate C->E D POCl₃, DMF D->E G 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid E->G F Alkaline Hydrolysis (e.g., NaOH) F->G

Figure 1: Overall synthetic workflow for 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid.

Stage 1: Synthesis of Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate

This stage employs the Fischer indole synthesis, a classic and reliable method for constructing the indole ring system.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 3,5-dimethoxyphenylhydrazine and ethyl pyruvate.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
3,5-Dimethoxyaniline10272-07-8153.1810.0 g (65.3 mmol)Starting material for hydrazine synthesis
Sodium Nitrite (NaNO₂)7632-00-069.004.95 g (71.8 mmol)
Hydrochloric Acid (HCl), concentrated7647-01-036.46~20 mL
Stannous Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.6337.0 g (164 mmol)Reducing agent
Ethyl Pyruvate617-35-6116.128.3 mL (71.8 mmol)
Polyphosphoric Acid (PPA)8017-16-1-~50 gCatalyst and solvent
Ethanol (EtOH)64-17-546.07As requiredSolvent
Diethyl Ether (Et₂O)60-29-774.12As requiredSolvent
Sodium Bicarbonate (NaHCO₃), saturated solution144-55-884.01As requiredFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As requiredDrying agent
Experimental Protocol

Part 1a: Synthesis of 3,5-Dimethoxyphenylhydrazine Hydrochloride

  • Diazotization: In a 250 mL beaker, dissolve 3,5-dimethoxyaniline (10.0 g, 65.3 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL). Cool the resulting solution to 0-5 °C in an ice-salt bath. While maintaining the temperature, slowly add a solution of sodium nitrite (4.95 g, 71.8 mmol) in water (10 mL) dropwise with vigorous stirring. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

  • Reduction: In a separate 500 mL flask, prepare a solution of stannous chloride dihydrate (37.0 g, 164 mmol) in concentrated hydrochloric acid (30 mL). Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Isolation: After the addition is complete, stir the mixture for an additional 30 minutes. The 3,5-dimethoxyphenylhydrazine hydrochloride will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by cold ethanol, and then diethyl ether. Dry the product in a desiccator.

Part 1b: Fischer Indole Synthesis

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid (~50 g). Heat the PPA to 80-90 °C with stirring.

  • Addition of Reactants: To the hot PPA, add the prepared 3,5-dimethoxyphenylhydrazine hydrochloride (from Part 1a) in portions. Following this, add ethyl pyruvate (8.3 mL, 71.8 mmol) dropwise over 15-20 minutes.

  • Reaction: Continue stirring the reaction mixture at 90-100 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (~200 g) with stirring. The crude product will precipitate.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) or by recrystallization from ethanol to afford ethyl 4,6-dimethoxy-1H-indole-2-carboxylate as a solid.

Stage 2: Vilsmeier-Haack Formylation of Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic systems like indoles.[2][3] The reaction utilizes the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate179798-93-1249.265.0 g (20.1 mmol)From Stage 1
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0925 mLSolvent
Phosphorus Oxychloride (POCl₃)10025-87-3153.332.8 mL (30.1 mmol)Caution: Corrosive and reacts violently with water
Dichloromethane (DCM), anhydrous75-09-284.9350 mLSolvent
Sodium Hydroxide (NaOH), 1M solution1310-73-240.00As requiredFor neutralization
Ethyl Acetate (EtOAc)141-78-688.11As requiredExtraction solvent
Brine (saturated NaCl solution)--As requiredFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As requiredDrying agent
Experimental Protocol
  • Vilsmeier Reagent Formation: In a dry 100 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (15 mL) and cool it to 0 °C in an ice bath. Slowly add phosphorus oxychloride (2.8 mL, 30.1 mmol) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: In a separate 250 mL flask, dissolve ethyl 4,6-dimethoxy-1H-indole-2-carboxylate (5.0 g, 20.1 mmol) in anhydrous DCM (50 mL). Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice (~150 g) with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a 1M sodium hydroxide solution until the pH is alkaline (pH ~8-9). This step should be performed carefully as it is an exothermic reaction. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude ethyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Stage 3: Hydrolysis of Ethyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate

The final step involves the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Ethyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate-277.274.0 g (14.4 mmol)From Stage 2
Ethanol (EtOH)64-17-546.0740 mLSolvent
Sodium Hydroxide (NaOH)1310-73-240.001.73 g (43.2 mmol)
Water (H₂O)7732-18-518.0210 mLSolvent
Hydrochloric Acid (HCl), 1M solution7647-01-036.46As requiredFor acidification
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate (4.0 g, 14.4 mmol) in ethanol (40 mL).

  • Hydrolysis: Prepare a solution of sodium hydroxide (1.73 g, 43.2 mmol) in water (10 mL) and add it to the ethanolic solution of the ester.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification and Isolation: Dilute the remaining aqueous solution with water (50 mL) and cool it in an ice bath. Acidify the solution by the slow addition of 1M hydrochloric acid until the pH is approximately 2-3. The product, 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

  • Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate:

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.5 (br s, 1H, NH), 7.0-6.4 (m, 3H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 3.9 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 1.4 (t, 3H, OCH₂CH₃).

    • ¹³C NMR (100 MHz, CDCl₃): Expected signals for ester carbonyl, aromatic carbons, methoxy carbons, and ethyl group carbons.

    • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₃H₁₅NO₄: 250.10.

  • 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid:

    • Appearance: Solid.

    • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.0 (br s, 1H, COOH), ~12.0 (br s, 1H, NH), ~10.2 (s, 1H, CHO), ~7.0-6.5 (m, 2H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃).

    • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for carboxylic acid carbonyl, aldehyde carbonyl, aromatic carbons, and methoxy carbons.

    • IR (KBr, cm⁻¹): Characteristic absorptions for O-H (broad), N-H, C=O (acid and aldehyde), and C-O stretching vibrations.

    • Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C₁₂H₁₁NO₅: 248.06.

Safety and Handling

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.

  • Concentrated acids and bases are corrosive and should be handled with caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Fischer indole synthesisIncomplete reaction or side reactions.Ensure anhydrous conditions. Optimize reaction time and temperature. Use a different acid catalyst (e.g., Eaton's reagent).
Incomplete formylationInactive Vilsmeier reagent or insufficient reaction time/temperature.Use freshly distilled POCl₃ and anhydrous DMF. Increase reaction time or temperature.
Difficulty in purificationPresence of impurities.Optimize chromatographic conditions. Recrystallize from a different solvent system.

References

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Chemspace. Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate. [Link]

  • Google Patents. Preparation method for 3,5-dimethylphenylhydrazine.

Sources

Application

Application Note: 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid as a Multivalent Building Block in Rational Drug Discovery

Introduction In the landscape of rational drug design, the indole scaffold remains a privileged structure. However, achieving target selectivity and optimal pharmacokinetic properties requires precise functionalization....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of rational drug design, the indole scaffold remains a privileged structure. However, achieving target selectivity and optimal pharmacokinetic properties requires precise functionalization. 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS: 893729-94-7) serves as an advanced, multivalent building block that provides medicinal chemists with three orthogonal synthetic handles: an acidic C2-carboxylate for amide coupling, an electrophilic C3-formyl group for late-stage functionalization, and an electron-rich 4,6-dimethoxy system that modulates lipophilicity and target binding[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic steps. Here, we analyze the physicochemical rationale behind this specific substitution pattern, explore its field-proven applications in antitubercular and CNS drug discovery, and provide self-validating experimental protocols designed to ensure high-fidelity synthesis.

Part 1: Physicochemical Profiling

Understanding the physical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The dual methoxy groups significantly lower the theoretical ClogP compared to halogenated analogs, which is a critical parameter for oral bioavailability[1].

PropertyValueSignificance in Drug Design
CAS Number 893729-94-7Standard identifier for procurement and regulatory tracking.
Molecular Formula C₁₂H₁₁NO₅Core mass for LC-MS tracking.
Molecular Weight 249.22 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
ClogP ~1.05Highly favorable starting lipophilicity; prevents the final elaborated drug candidate from becoming excessively hydrophobic.
H-Bond Donors 2Indole N-H and Carboxylic O-H; capable of strong target-site anchoring.
H-Bond Acceptors 5Provides multiple vectors for interaction with kinase hinge regions or transporter binding pockets.
Part 2: Mechanistic Application in Drug Discovery
2.1. Antitubercular Agents (MmpL3 Inhibitors)

Indole-2-carboxamides have emerged as , an essential transporter required for the translocation of mycolic acids to the mycobacterial cell envelope[2]. In optimizing these hits, the 4,6-disubstitution pattern is mechanistically crucial.

While early-generation halogenated indoles (e.g., 4,6-dichloro derivatives) showed high in vitro activity, they suffered from excessive lipophilicity, leading to poor in vivo exposure and high protein binding. The strategic incorporation of 4,6-dimethoxy groups maintains the necessary steric bulk and electron density required for MmpL3 binding, while significantly lowering the ClogP to improve the overall ADMET profile[3]. Furthermore, the C3-formyl group serves as a perfect electrophilic vector to append solubilizing basic amines via reductive amination, a critical step in optimizing the aqueous solubility of the lead compound for oral administration[4].

2.2. Fused Heterocycles for CNS Targets

Beyond infectious diseases, the proximity of the C2-carboxylic acid and the C3-formyl group makes this building block an ideal precursor for tandem cyclizations. Reaction with hydrazines rapidly yields pyridazino[4,5-b]indoles, while Pictet-Spengler-type condensations generate highly substituted beta-carbolines. The 4,6-dimethoxy substitution mimics the electron-rich aromatic rings found in natural alkaloids (e.g., harmine), which are known to interact with CNS targets such as monoamine oxidase (MAO) and DYRK1A kinases.

Part 3: Strategic Workflows and Visualizations

G BB 3-Formyl-4,6-dimethoxy-1H- indole-2-carboxylic acid Amide C2 Amide Coupling (HATU/DIPEA) BB->Amide Amines RedAm C3 Reductive Amination (NaBH(OAc)3) BB->RedAm Primary/Secondary Amines Cyclo C2/C3 Cyclization (Hydrazine) BB->Cyclo Hydrazines T1 Indole-2-carboxamides (MmpL3 Inhibitors) Amide->T1 T2 3-Aminomethyl Indoles (Kinase Inhibitors) RedAm->T2 T3 Pyridazino[4,5-b]indoles (CNS Targets) Cyclo->T3

Divergent synthetic applications of the 3-formyl-4,6-dimethoxyindole-2-carboxylic acid scaffold.

MmpL3 Hit Indole-2-carboxamide Hit (Sub-optimal Lipophilicity) Mod1 Add 4,6-Dimethoxy Groups (Maintains Activity, Modulates ClogP) Hit->Mod1 Mod2 Utilize C3-Formyl Group (Append Solubilizing Amines) Mod1->Mod2 Lead Optimized Lead Compound (Enhanced in vivo Efficacy) Mod2->Lead

Rational design workflow for optimizing indole-2-carboxamide MmpL3 inhibitors.

Part 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is explicitly stated to ensure the researcher understands why specific reagents and conditions are utilized, preventing downstream failures.

Protocol A: Orthogonal Amide Coupling at C2

Objective: Synthesize indole-2-carboxamide precursors without perturbing the C3-formyl group.

  • Activation: Dissolve 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0 °C for 15 minutes.

    • Causality: The electron-donating 4,6-dimethoxy groups increase the electron density of the indole core, which subtly deactivates the C2-carboxylic acid toward standard carbodiimide (EDC) coupling. HATU generates a highly reactive HOAt ester that overcomes this electronic deactivation, ensuring rapid conversion while minimizing side reactions with the unprotected C3-formyl group.

  • Amine Addition: Add the target amine (1.1 eq) dropwise. Warm the reaction to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The mass of the intermediate active ester (M+118) should disappear entirely, replaced by the desired product mass. If unreacted starting material remains, the amine is likely sterically hindered, requiring gentle heating to 40 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Causality: Washing with 5% LiCl is critical for partitioning the DMF into the aqueous layer, preventing it from co-eluting and ruining the resolution during subsequent silica gel chromatography.

Protocol B: Chemoselective Reductive Amination at C3

Objective: Append solubilizing groups to the C3 position to optimize the ADMET profile.

  • Iminium Formation: Dissolve the indole-2-carboxamide intermediate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add the secondary amine (1.2 eq) and glacial acetic acid (0.1 eq). Stir at room temperature for 1 hour.

    • Causality: Acetic acid catalyzes the formation of the iminium ion. DCE is preferred over DCM due to its higher boiling point and superior solvation properties for complex, polar intermediates.

  • Hydride Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

    • Causality: The C3-formyl group on an electron-rich indole is less electrophilic than a standard benzaldehyde. NaBH(OAc)₃ is mild enough to avoid reducing the unreacted formyl group to the corresponding alcohol, yet perfectly tuned to irreversibly reduce the transiently formed iminium ion.

  • Workup & Validation: Quench with 1N NaOH to neutralize the acetic acid and break down stable boron complexes. Extract with DCM.

    • Self-Validation Checkpoint: TLC (10% MeOH in DCM with 1% NH₄OH) should reveal a highly polar spot. Staining with Dragendorff's reagent will confirm the presence of the newly formed tertiary amine (orange/red spot).

Protocol C: Tandem Cyclization to Pyridazino[4,5-b]indoles

Objective: Generate rigid, fused tricyclic systems for CNS target screening.

  • Condensation Cascade: Dissolve the C2-esterified analog of the building block (1.0 eq) in absolute ethanol. Add hydrazine hydrate (3.0 eq). Reflux the mixture for 4 hours.

    • Causality: The spatial proximity of the C2-ester and C3-formyl group strongly favors the thermodynamic formation of a stable 6-membered diazine ring. Ethanol acts as a protic shuttle to facilitate the multiple proton transfers required during the condensation-cyclization cascade.

  • Precipitation: Cool the reaction mixture to 0 °C to induce precipitation of the product. Filter the precipitate and wash with cold ethanol.

    • Self-Validation Checkpoint: The product should precipitate as a highly crystalline solid. LC-MS analysis will show a mass corresponding to the loss of water and alcohol ( M−H2​O−EtOH ), confirming the closure of the fused tricyclic system.

References
  • Stec, J., et al. "Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection." Journal of Medicinal Chemistry, 2016.[Link]

  • Li, W., et al. "Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection." Antimicrobial Agents and Chemotherapy, 2018.[Link]

Sources

Method

Application Note: Regioselective Vilsmeier-Haack Formylation of 4,6-Dimethoxy-1H-indole-2-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The Vilsmeier-Haack reaction is a cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The Vilsmeier-Haack reaction is a cornerstone methodology for the formylation of electron-rich aromatic and heteroaromatic systems[1]. While the formylation of standard indoles typically proceeds smoothly at the highly nucleophilic C-3 position, the introduction of multiple functional groups—specifically electron-donating methoxy groups and an electron-withdrawing carboxylic acid—creates a complex regiochemical and stability profile.

For 4,6-dimethoxy-1H-indole-2-carboxylic acid , the synthetic behavior is governed by competing electronic effects:

  • Regioselectivity: In unsubstituted 4,6-dimethoxyindoles, the synergistic ortho/para-directing effects of the C-4 and C-6 methoxy groups often drive electrophilic attack to the C-7 position[2]. However, when the C-2 position is blocked by a carboxylic acid, the steric and electronic landscape shifts, favoring the inherently nucleophilic C-3 position to yield 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid[3], a validated building block in medicinal chemistry[4].

  • Thermal Stability (Causality of Temperature Control): Indole-2-carboxylic acids are prone to protodecarboxylation under acidic conditions at elevated temperatures. Therefore, the electrophilic aromatic substitution (EAS) must be conducted under strictly controlled, mild thermal conditions (0 °C to ambient room temperature) to preserve the carboxylate moiety.

  • Hydrolysis & Isolation (Causality of pH Control): Standard Vilsmeier protocols neutralize the reaction mixture to an alkaline pH using sodium carbonate to precipitate the product[1]. For a 2-carboxyindole, an alkaline pH would deprotonate the carboxylic acid, forming a highly water-soluble sodium salt and preventing precipitation. Thus, a buffered aqueous workup using Sodium Acetate (NaOAc) at pH 3.5–4.5 is strictly required to hydrolyze the iminium intermediate while maintaining the protonated, insoluble state of the carboxylic acid.

Mechanistic Pathway & Workflow

The following diagram illustrates the logical progression of the Vilsmeier-Haack formylation, from reagent generation to the pH-controlled isolation of the target compound.

VilsmeierWorkflow DMF DMF + POCl3 (Solvent & Reagent) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0 °C, 30 min (Exothermic) EAS Electrophilic Aromatic Substitution at C-3 VR->EAS Substrate 4,6-Dimethoxy-1H-indole- 2-carboxylic acid Substrate->EAS Dropwise Addition Iminium C-3 Iminium Intermediate EAS->Iminium 0 °C to RT, 3 hrs (Avoid Decarboxylation) Hydrolysis Buffered Hydrolysis (Ice + NaOAc, pH 4.0) Iminium->Hydrolysis Quench Product 3-Formyl-4,6-dimethoxy-1H- indole-2-carboxylic acid Hydrolysis->Product Precipitation & Filtration

Fig 1: Mechanistic workflow of the regioselective Vilsmeier-Haack formylation and pH-controlled isolation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: each critical phase includes an analytical checkpoint to ensure the reaction is proceeding according to the mechanistic design.

Materials & Reagents
  • Substrate: 4,6-Dimethoxy-1H-indole-2-carboxylic acid (1.0 eq)

  • Reagents: Phosphorus oxychloride (POCl₃, 1.5 eq), Anhydrous N,N-Dimethylformamide (DMF, 10 volumes)

  • Quench/Buffer: Crushed ice, Saturated aqueous Sodium Acetate (NaOAc) solution

  • Analytical: TLC plates (Silica gel 60 F254), LC-MS

Phase 1: Preparation of the Vilsmeier Reagent
  • Equip a flame-dried, multi-neck round-bottom flask with a magnetic stirrer, an argon inlet, and a dropping funnel.

  • Add anhydrous DMF (5 volumes relative to substrate weight) to the flask and cool to 0 °C using an ice-water bath.

  • Causality Check: Slowly add POCl₃ (1.5 eq) dropwise over 15–20 minutes. Reasoning: The formation of the chloroiminium ion is highly exothermic. Rapid addition leads to thermal spikes, causing the degradation of the Vilsmeier reagent into unreactive dimethylamine derivatives.

  • Stir the pale-yellow complex at 0 °C for 30 minutes.

Phase 2: Electrophilic Aromatic Substitution
  • In a separate dry flask, dissolve 4,6-dimethoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (5 volumes).

  • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C to maintain the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction mixture to slowly warm to ambient room temperature (20–25 °C). Stir for 3 to 4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH) or LC-MS. The starting material should be entirely consumed, replaced by a highly polar spot corresponding to the stable iminium intermediate. Do not heat the reaction to force completion, as temperatures above 40 °C will trigger the irreversible decarboxylation of the C-2 position.

Phase 3: Buffered Hydrolysis and Precipitation
  • Once complete, cool the reaction mixture back to 0 °C.

  • Pour the mixture slowly into a beaker containing vigorously stirred crushed ice (approx. 20 volumes). Reasoning: This safely quenches unreacted POCl₃, converting it to phosphoric and hydrochloric acids.

  • Critical pH Adjustment: Slowly add a saturated aqueous solution of NaOAc until the pH of the mixture reaches 3.5 to 4.5 .

    • Causality: Unlike standard indoles that utilize Na₂CO₃ (pH > 8)[1], this specific substrate requires a mildly acidic buffer. At pH 4.0, there is sufficient water/hydroxide activity to hydrolyze the iminium carbon to an aldehyde, but the environment remains acidic enough to keep the C-2 carboxylic acid protonated, forcing the product to precipitate out of the aqueous phase[3].

Phase 4: Isolation and Purification
  • Stir the buffered suspension for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.

  • Collect the precipitated solid via vacuum filtration. Wash the filter cake extensively with cold distilled water to remove residual DMF and phosphate/acetate salts.

  • Dry the solid under high vacuum at 40 °C to afford the crude 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid.

  • Validation Checkpoint: Analyze via ¹H NMR (DMSO-d₆). Key diagnostic peaks: ~10.3 ppm (s, 1H, CHO), ~11.8 ppm (br s, 1H, COOH), ~12.1 ppm (br s, 1H, Indole-NH).

Quantitative Data Summary

The following table contextualizes the expected yields and conditions for this protocol against standard literature benchmarks for related indole systems.

SubstrateReagentsTemp (°C)Time (h)RegioselectivityYield (%)Reference Context
4,6-Dimethoxy-1H-indole-2-carboxylic acid POCl₃, DMF 0 to 25 3 - 4 C-3 Formyl 78 - 85 Optimized Protocol
Indole-2-carboxylic acids (General)POCl₃, DMF0 to 252 - 5C-3 Formyl80 - 92Tois et al.[3]
4,6-Dimethoxyindole (Unsubstituted C-2)POCl₃, DMF0 to 854 - 6C-7 Formyl70 - 80McConnell et al.[2]
Unsubstituted IndolePOCl₃, DMF0 to 856C-3 Formyl96Benchchem[1]

Troubleshooting & Optimization

  • Issue: Significant loss of mass / Product is highly water-soluble during workup.

    • Causality: Over-basification. If the pH exceeds 6.0, the carboxylic acid deprotonates, and the target molecule solubilizes into the aqueous layer.

    • Solution: Back-titrate the aqueous filtrate carefully with 1M HCl to pH 3.5–4.0 to induce precipitation.

  • Issue: Formation of a less polar byproduct (LC-MS shows [M-44]+).

    • Causality: Thermal decarboxylation. The C-2 carboxylic acid is a leaving group (as CO₂) under electrophilic stress if thermal energy is too high.

    • Solution: Strictly maintain the reaction temperature below 25 °C. Ensure the POCl₃ addition is performed at 0 °C to prevent initial thermal spikes.

  • Issue: Incomplete conversion / Persistent starting material.

    • Causality: Moisture contamination destroying the Vilsmeier reagent before substrate attack.

    • Solution: Ensure DMF is strictly anhydrous (stored over molecular sieves) and glassware is flame-dried.

References

  • Tois, J., Franzèn, R., Aitio, O., Laakso, I., & Kylänlahti, I. "Vilsmeier Formylation of 2-Carboxyindoles and Preparation of O-Benzylhydroxyureas on Solid Phase." Journal of Combinatorial Chemistry, 2001.[Link]

  • McConnell, D. B., et al. "The extended Vilsmeier reaction of dimethoxy-activated indoles." Arkivoc, 2020.[Link]

Sources

Application

Application Notes and Protocols: Cross-Coupling Reactions of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Complex Reactivity of a Polysubstituted Indole Scaffold The indole nucleus is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Complex Reactivity of a Polysubstituted Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and functional properties. The target molecule, 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, presents a particularly intriguing and challenging substrate for further functionalization via cross-coupling reactions. Its dense arrangement of functional groups—a formyl group at the C3 position, a carboxylic acid at C2, and electron-donating methoxy groups at C4 and C6—creates a nuanced reactive landscape.

This technical guide provides an in-depth analysis of potential cross-coupling strategies for this specific indole derivative. As a Senior Application Scientist, the aim is to move beyond a simple recitation of protocols and instead offer a strategic guide grounded in mechanistic understanding and field-proven insights. We will explore the inherent reactivity of the substrate and detail plausible reaction pathways, focusing on two key competing strategies: decarboxylative cross-coupling at the C2 position and C-H functionalization directed by the C3-formyl group . This document will provide detailed protocols for each approach, discuss the rationale behind the selection of reagents and conditions, and offer troubleshooting guidance.

Understanding the Substrate: A Dichotomy of Reactivity

The primary challenge in designing cross-coupling reactions for 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid lies in the presence of two key functional groups that can dictate the course of the reaction:

  • The C2-Carboxylic Acid: This group is prone to decarboxylation, particularly under thermal conditions and in the presence of transition metal catalysts.[1][2] This can be a productive pathway, leading to the in situ formation of an indole-2-yl organometallic species, which can then participate in cross-coupling.[1][3]

  • The C3-Formyl Group: The formyl group is a known directing group in C-H activation reactions.[4][5] It can coordinate to a metal center and direct functionalization to adjacent (C2) or more remote (C4) positions.[3][4]

The electron-donating methoxy groups at C4 and C6 will generally increase the electron density of the indole ring, making it more susceptible to electrophilic attack and potentially influencing the regioselectivity of C-H functionalization.

Therefore, the choice of catalytic system (palladium vs. copper), ligands, base, and temperature will be critical in selectively favoring one reaction pathway over the other.

Strategy 1: Decarboxylative Cross-Coupling at the C2-Position

This strategy leverages the inherent tendency of the C2-carboxylic acid to undergo decarboxylation, providing a route to C2-functionalized indoles without the need for a pre-installed halide. Both palladium and copper-based catalytic systems have been shown to be effective for this transformation.[1][6][7]

Palladium-Catalyzed Decarboxylative Arylation

Palladium catalysts are highly effective for decarboxylative C-C bond formation.[3] The reaction proceeds through the formation of an indole-2-palladium intermediate after the loss of carbon dioxide, which then undergoes cross-coupling with an aryl halide.

Reaction Principle:

G Indole_COOH 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid CO2 CO2 Intermediate1 Indole-Cu(I)-carboxylate Indole_COOH->Intermediate1 + Cu(I) Cu_catalyst Cu(I) Catalyst Aryl_Halide Ar-X Oxidative_Addition Ar-Cu(III)-Indole Aryl_Halide->Oxidative_Addition + Indolyl-Cu(I) Base Base Base->Intermediate1 Product N-Aryl Indole Intermediate2 Indolyl-Cu(I) Intermediate Intermediate1->Intermediate2 - CO2 Reductive_Elimination Product Formation Oxidative_Addition->Reductive_Elimination Reductive Elimination Reductive_Elimination->Cu_catalyst Regeneration Reductive_Elimination->Product

Sources

Method

Application Note: Orthogonal Functionalization Strategies for 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid in Drug Discovery

Executive Summary 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS 893729-94-7) is a highly versatile, polyfunctional building block utilized extensively in the synthesis of complex indole alkaloids and modern pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS 893729-94-7) is a highly versatile, polyfunctional building block utilized extensively in the synthesis of complex indole alkaloids and modern pharmaceutical candidates[1],. The presence of the 4,6-dimethoxy substitution pattern is particularly valuable in medicinal chemistry; lipophilic, electron-donating groups at these specific positions have been shown to drastically influence the pharmacokinetic profiles and target binding affinities of indole-2-carboxamides, most notably in the development of MmpL3 inhibitors for Mycobacterium tuberculosis[2].

However, the dense functionalization of this scaffold presents significant chemoselectivity challenges. As a Senior Application Scientist, I have designed this protocol guide to provide field-proven, self-validating workflows for the orthogonal functionalization of this molecule's four primary reactive sites.

Structural Reactivity & Mechanistic Rationale

Successful derivatization of this scaffold requires a deep understanding of the causality behind reagent selection. Standard conditions often fail due to the unique electronic and steric environment of the 4,6-dimethoxyindole core.

  • C-2 Carboxylic Acid (Steric Hindrance): The C-2 carboxylate is sterically encumbered by the adjacent C-3 formyl group. Standard coupling agents (e.g., EDC/HOBt) frequently stall at the active ester intermediate. We mandate the use of HATU , as the resulting HOAt ester accelerates aminolysis via an intramolecular hydrogen-bonding network that overcomes the local steric clash.

  • C-3 Formyl Group (Electronic Deactivation): The methoxy groups at C-4 and C-6 exert a strong +M (resonance donating) effect, flooding the indole core with electron density. This hyper-conjugation significantly reduces the electrophilicity of the C-3 formyl carbon. Consequently, reductive aminations require stoichiometric acid catalysis (glacial acetic acid) to force iminium ion formation prior to reduction.

  • N-1 Indole Nitrogen (Base Sensitivity): While N-alkylation is straightforward, the use of strong hydrides (e.g., NaH) can trigger undesired Cannizzaro-type disproportionation of the C-3 formyl group. We utilize Cs₂CO₃ , a mild, highly soluble base that ensures N-alkylation without compromising the aldehyde.

Visual Workflow Diagram

G Core 3-formyl-4,6-dimethoxy-1H-indole -2-carboxylic acid N1 N-1 Position (Alkylation) Core->N1 Base (Cs2CO3) Alkyl Halide C2 C-2 Carboxylic Acid (Amidation) Core->C2 HATU, DIPEA Primary Amine C3 C-3 Formyl Group (Reductive Amination) Core->C3 NaBH(OAc)3, AcOH Primary Amine C4C6 C-4/C-6 Methoxy (Demethylation) Core->C4C6 BBr3, CH2Cl2 -78 °C

Fig 1: Orthogonal functionalization logic for 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid.

Quantitative Data: Optimization of C-3 Reductive Amination

To demonstrate the necessity of our specific reagent choices, Table 1 summarizes the optimization data for the reductive amination of the C-3 formyl group. Note how the deactivated nature of the aldehyde necessitates both a specific reducing agent and an acidic additive.

Table 1: Reductive Amination Optimization Parameters
EntryReducing AgentSolventAdditive (eq)Temp (°C)Conversion (%)Isolated Yield (%)Mechanistic Outcome
1NaBH₄MeOHNone2510015Premature aldehyde reduction to alcohol.
2NaCNBH₃MeOHAcOH (0.1)258562Moderate yield; toxic HCN byproduct risk.
3NaBH(OAc)₃DCENone254035Poor imine formation due to deactivated C-3.
4 NaBH(OAc)₃ DCE AcOH (2.0) 25 >99 88 Optimal: Acid forces iminium formation.
5NaBH(OAc)₃DCEAcOH (2.0)60>9974Thermal degradation/dimerization observed.

Note: Data reflects the reaction of the indole substrate with benzylamine (1.2 eq).

Detailed Experimental Protocols

Protocol A: Chemoselective Amidation of the C-2 Carboxylic Acid

Objective: Synthesize a 3-formyl-4,6-dimethoxy-1H-indole-2-carboxamide without modifying the C-3 formyl group.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Rationale: DMF provides superior solvation for polyfunctional, hydrogen-bonding indoles.

  • Activation: Cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir at 0 °C for 15 minutes. Rationale: Pre-activation at 0 °C prevents thermal degradation of the highly reactive HOAt active ester.

  • Coupling: Add the desired primary amine (1.5 eq, 1.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation (IPC): Quench a 5 µL reaction aliquot into 100 µL of LC-MS grade MeCN. Analyze via LC-MS. The protocol is validated to proceed to workup when the starting material peak (m/z 250.2 [M+H]⁺) is ≤ 5% relative to the product mass.

  • Workup: Dilute the reaction mixture with EtOAc (25 mL). Wash the organic layer with 5% aqueous LiCl (3 × 10 mL). Rationale: 5% LiCl effectively partitions DMF into the aqueous phase, preventing emulsion formation and product contamination.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: Reductive Amination of the C-3 Formyl Group

Objective: Convert the C-3 formyl group to a secondary amine while leaving the C-2 carboxylic acid (or ester/amide) intact.

  • Imine Formation: Dissolve the indole substrate (1.0 eq, 1.0 mmol) and the primary amine (1.2 eq, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL, 0.1 M).

  • Acid Catalysis: Add glacial acetic acid (2.0 eq, 2.0 mmol). Stir the mixture at room temperature for 2 hours. Rationale: The 4,6-dimethoxy groups deactivate the formyl carbon. Acetic acid is strictly required to protonate the carbonyl oxygen and drive iminium ion formation.

  • Self-Validation (IPC): Monitor imine formation by drawing a sample for ¹H NMR. Do not proceed to reduction until the characteristic aldehyde proton singlet (~10.5 ppm) has completely disappeared.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 1.5 mmol), in three equal portions over 15 minutes. Stir at room temperature for 12 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (10 mL). Rationale: This neutralizes the acetic acid and safely hydrolyzes unreacted hydride species. Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (using a gradient of CH₂Cl₂/MeOH with 1% Et₃N to prevent amine streaking).

Protocol C: Mild N-1 Alkylation

Objective: Alkylate the indole nitrogen without inducing Cannizzaro disproportionation of the C-3 formyl group.

  • Deprotonation: Dissolve the indole substrate (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL). Add Cesium Carbonate (Cs₂CO₃) (2.0 eq, 2.0 mmol) and stir for 30 minutes at room temperature.

  • Alkylation: Add the alkyl halide (e.g., iodomethane or benzyl bromide) (1.5 eq, 1.5 mmol). Heat the mixture to 60 °C for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The N-alkylated product will exhibit a significantly higher Rf value than the highly polar N-H starting material.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water (3 × 10 mL) and brine. Dry, concentrate, and purify.

References

  • Title: 3-Formyl-4,6-dimethoxy-1h-indole-2-carboxylic acid - Fluorochem Source: fluorochem.co.uk URL: [1]

  • Title: 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection Source: Journal of Medicinal Chemistry - ACS Publications URL: [2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

Welcome to the technical support center for the synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your synthesis yield and purity.

The synthesis of this molecule typically involves the formylation of a 4,6-dimethoxy-1H-indole-2-carboxylic acid derivative, a reaction that, while established, can present several challenges. This guide is structured to address these specific issues head-on, providing not just solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, which is often achieved via a Vilsmeier-Haack formylation of the corresponding indole-2-carboxylic acid or its ester, followed by hydrolysis.

Issue 1: Low to No Yield of the Desired Product

Question: I am attempting the Vilsmeier-Haack formylation of ethyl 4,6-dimethoxy-1H-indole-2-carboxylate, but I am observing a very low yield of the formylated product after work-up. What are the likely causes and how can I improve the yield?

Answer:

Low yields in a Vilsmeier-Haack reaction can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of the starting material and product.

Potential Causes and Solutions:

  • Degraded Reagents: The Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). Both reagents are sensitive to moisture.[1]

    • Solution: Always use freshly distilled or newly opened, high-purity anhydrous DMF and POCl₃. Ensure all glassware is flame-dried or oven-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Incomplete Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is exothermic and requires careful temperature control for complete formation of the electrophilic chloroiminium salt.[1][2]

    • Solution: Prepare the Vilsmeier reagent at a low temperature, typically between 0-5 °C, by adding POCl₃ dropwise to DMF with vigorous stirring.[1] Allow the reagent to form completely before adding the indole substrate.

  • Insufficient Reactivity of the Substrate: While the 4,6-dimethoxy substitution makes the indole ring electron-rich and thus more reactive towards electrophilic substitution, the presence of the electron-withdrawing carboxylate group at the 2-position can decrease the nucleophilicity of the C3 position.

    • Solution: After the addition of the indole substrate to the pre-formed Vilsmeier reagent at low temperature, you may need to slowly warm the reaction mixture to room temperature or even gently heat it (e.g., to 40-50 °C) to drive the reaction to completion.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Improper Work-up Procedure: The intermediate iminium salt formed after the electrophilic attack must be hydrolyzed to the aldehyde. Incorrect pH or temperature during this step can lead to product degradation or incomplete hydrolysis.

    • Solution: Quench the reaction by carefully pouring the reaction mixture onto crushed ice. This should be followed by neutralization with a mild base such as a saturated solution of sodium bicarbonate or sodium acetate until the solution is alkaline.[1][3] Vigorous stirring during this process is crucial.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired formylated product, but I am also getting a significant amount of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?

Answer:

Byproduct formation in the Vilsmeier-Haack formylation of indoles is a common issue. Understanding the potential side reactions is key to mitigating them.

Common Byproducts and Mitigation Strategies:

  • Polymeric/Tarry Materials: The acidic conditions of the Vilsmeier-Haack reaction can lead to the polymerization of the electron-rich indole substrate, especially at elevated temperatures.[1]

    • Solution: Maintain strict temperature control throughout the reaction. Add the indole substrate slowly to the Vilsmeier reagent to avoid localized heating. Ensure efficient stirring to maintain a homogenous reaction mixture.[1]

  • Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation, particularly under acidic conditions and at higher temperatures.[4][5] This would lead to the formation of 4,6-dimethoxyindole, which could then be formylated.

    • Solution: If you are starting with the carboxylic acid, consider protecting it as an ester (e.g., ethyl or methyl ester) before the formylation step. Esters are generally more stable under Vilsmeier-Haack conditions.[6][7] If using the free acid is necessary, maintain the lowest possible reaction temperature that still allows for formylation.

  • N-Formylation: While C3 formylation is generally preferred for electron-rich indoles, formylation at the N1 position can occur, especially if the C3 position is sterically hindered or if the reaction conditions are harsh.[1]

    • Solution: Using milder reaction conditions, such as lower temperatures, can favor C3 formylation. Careful control of stoichiometry is also important.

Issue 3: Difficulty with the Final Hydrolysis Step

Question: I have successfully formylated my ethyl 4,6-dimethoxy-1H-indole-2-carboxylate. However, I am struggling to hydrolyze the ester to the carboxylic acid without affecting the formyl group. What are the recommended conditions for this selective hydrolysis?

Answer:

Selective hydrolysis of the ester in the presence of an aldehyde can be challenging. The choice of base and reaction conditions is critical to avoid side reactions like Cannizzaro reaction or aldol condensation of the aldehyde.

Optimized Hydrolysis Protocol:

  • Choice of Base: A mild base is generally preferred. Lithium hydroxide (LiOH) in a mixture of THF and water is often effective for the hydrolysis of indole-2-carboxylates.[8] Sodium hydroxide or potassium hydroxide can also be used, but the reaction should be carefully monitored.[7]

  • Temperature Control: Perform the hydrolysis at room temperature or slightly below to minimize side reactions involving the aldehyde group.

  • Reaction Monitoring: Monitor the progress of the hydrolysis by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of around 3-4 to precipitate the carboxylic acid. The product can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: Is it better to perform the Vilsmeier-Haack reaction on the free indole-2-carboxylic acid or its ester?

A1: It is generally advisable to use an ester derivative, such as the ethyl or methyl ester, as the starting material for the Vilsmeier-Haack reaction. The carboxylic acid group can be reactive under the acidic conditions and may lead to side reactions like decarboxylation.[4] The ester group is more stable and can be hydrolyzed to the carboxylic acid in a subsequent step under milder basic conditions.[7][8]

Q2: What is the optimal stoichiometry of the Vilsmeier reagent to the indole substrate?

A2: A slight excess of the Vilsmeier reagent is typically used to ensure complete conversion of the indole. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to 1 equivalent of the indole substrate is a good starting point.[1] Using a large excess should be avoided as it can lead to the formation of byproducts, including di-formylated products.[1]

Q3: Can I use other formylating agents besides the POCl₃/DMF system?

A3: While the POCl₃/DMF system is the most common for the Vilsmeier-Haack reaction, other reagents can be used. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃. Additionally, newer catalytic versions of the Vilsmeier-Haack reaction are being developed to avoid the use of stoichiometric and corrosive POCl₃.[9] However, for the synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, the traditional POCl₃/DMF method is well-established.

Q4: How can I effectively purify the final product?

A4: The final product, being a carboxylic acid, can often be purified by recrystallization. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes. If recrystallization is not sufficient, column chromatography on silica gel can be employed. A mobile phase consisting of a mixture of dichloromethane and methanol with a small amount of acetic acid to suppress the ionization of the carboxylic acid is often effective.

Optimized Experimental Protocol

This protocol details the synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid starting from ethyl 4,6-dimethoxy-1H-indole-2-carboxylate.

Part 1: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C.[3] Stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve ethyl 4,6-dimethoxy-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF in a separate flask. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate. Continue stirring and adding the bicarbonate solution until the mixture is alkaline (pH > 8). The product, ethyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate, may precipitate. Collect the solid by vacuum filtration and wash it with cold water. If no precipitate forms, extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part 2: Saponification (Ester Hydrolysis)
  • Hydrolysis: Dissolve the crude ethyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification and Isolation: Once the hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to pH 3-4 with 1N HCl. The desired product, 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Vilsmeier_Haack Start Low Yield or Byproduct Formation CheckReagents Check Reagent Quality (POCl₃, DMF) Start->CheckReagents Reagent Purity? TempControl Verify Temperature Control (Reagent Formation & Reaction) Start->TempControl Correct Temperature? Stoichiometry Review Stoichiometry (1.1-1.5 eq. Vilsmeier Reagent) Start->Stoichiometry Correct Ratio? Workup Examine Work-up Procedure (Quenching & Neutralization) Start->Workup Proper Quenching? Hydrolysis Optimize Hydrolysis (Mild Base, Low Temp) Start->Hydrolysis Issue with Final Step? SolutionReagents Use Freshly Distilled/ Anhydrous Reagents CheckReagents->SolutionReagents SolutionTemp Maintain 0-5°C for Reagent Formation, Monitor Reaction Temp TempControl->SolutionTemp SolutionStoich Adjust Stoichiometry to Minimize Byproducts Stoichiometry->SolutionStoich SolutionWorkup Pour onto Ice, Neutralize with Mild Base (e.g., NaHCO₃) Workup->SolutionWorkup SolutionHydrolysis Use LiOH in THF/Water at Room Temperature Hydrolysis->SolutionHydrolysis

Caption: A decision tree for troubleshooting common issues in the synthesis.

Reaction Pathway

Reaction_Pathway IndoleEster Ethyl 4,6-dimethoxy- 1H-indole-2-carboxylate FormylatedEster Ethyl 3-formyl-4,6-dimethoxy- 1H-indole-2-carboxylate IndoleEster->FormylatedEster Formylation VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF) VilsmeierReagent->FormylatedEster HydrolysisStep Saponification (LiOH, H₂O/THF) FormylatedEster->HydrolysisStep FinalProduct 3-formyl-4,6-dimethoxy- 1H-indole-2-carboxylic acid HydrolysisStep->FinalProduct Acidification

Sources

Optimization

troubleshooting low solubility of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid in aqueous media

Welcome to the Formulation & Assay Troubleshooting Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid .

Due to its rigid aromatic core and lipophilic substituents, this compound frequently presents severe aqueous solubility challenges during in vitro assays and in vivo formulation. This guide provides field-proven, mechanistically grounded protocols to overcome these hurdles.

Part 1: Molecular Profiling & Root Cause Analysis

Before applying a solubilization strategy, it is critical to understand the physicochemical barriers of your target molecule. The low aqueous solubility of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is driven by its high crystal lattice energy (planar indole core) and the hydrophobicity of its dimethoxy groups.

However, the molecule possesses a carboxylic acid moiety , which is your primary lever for aqueous solubilization.

Table 1: Physicochemical Profile & Solubilization Levers
PropertyValue / CharacteristicFormulation Implication
Core Structure Indole heterocycleHighly lipophilic and planar; drives aggregation in aqueous media.
Substituents 4,6-dimethoxy, 3-formylMethoxy groups increase LogP. The formyl group acts as a hydrogen bond acceptor.
Ionizable Group C2-Carboxylic AcidCritical Lever: Predicted pKa is ~4.44[1]. At pH < 4.5, the molecule is unionized and insoluble. At pH > 6.5, it forms a highly soluble carboxylate anion.
Primary Solvents DMSO, DMF, PEG 400Highly soluble in 100% organic solvents[1][2]. Prone to rapid precipitation upon aqueous dilution if not formulated correctly.

Part 2: Troubleshooting Workflows & Protocols

Below are the three primary workflows for solubilizing this compound, ordered from the least perturbative (pH adjustment) to the most complex (nanomolecular encapsulation).

DecisionTree Start Compound Insoluble in Aqueous Buffer CheckPH Step 1: Check Buffer pH Is pH > 6.5? Start->CheckPH AdjustPH Adjust pH to 7.0 - 8.0 (Ionize Carboxylic Acid) CheckPH->AdjustPH No Cosolvent Step 2: Use Co-solvents (e.g., DMSO / PEG 400) CheckPH->Cosolvent Yes, but still insoluble Soluble1 Success: Soluble Carboxylate Salt AdjustPH->Soluble1 Solves Issue Cyclo Step 3: Encapsulation (HP-β-CD Complexation) Cosolvent->Cyclo Fails / Toxicity Concerns

Decision matrix for troubleshooting indole-2-carboxylic acid solubility.

Workflow A: pH-Driven Solubilization (The Henderson-Hasselbalch Approach)

Mechanism: The carboxylic acid group has a pKa of approximately 4.4[1]. According to the Henderson-Hasselbalch equation, adjusting the buffer pH to at least 2 units above the pKa (pH ≥ 6.5) ensures that >99% of the molecules are in their ionized (carboxylate) form, drastically increasing thermodynamic solubility.

Protocol:

  • Weigh the desired amount of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid into a vial.

  • Add 80% of your target volume using a biological buffer pre-adjusted to pH 7.4 (e.g., PBS or HEPES).

  • If the suspension remains cloudy, add 0.1 M NaOH dropwise while vortexing until the solution clears. Caution: Do not exceed pH 8.5 to avoid potential degradation of the formyl group.

  • Back-titrate with 0.1 M HCl if the pH overshoots, then bring to the final volume with buffer.

Workflow B: Co-Solvent & Surfactant System (For In Vitro Assays)

Mechanism: When pH adjustment is insufficient or incompatible with your assay, co-solvents like Polyethylene Glycol 400 (PEG 400) and DMSO lower the dielectric constant of the aqueous vehicle, reducing the hydrophobic effect that drives precipitation[2][3].

Protocol (Preparation of a 10% DMSO / 40% PEG 400 / 50% Buffer solution):

  • Primary Stock: Dissolve the compound completely in 100% DMSO to create a highly concentrated stock (e.g., 50 mM). Self-validation: The solution must be optically clear with no particulates.

  • Co-solvent Addition: Transfer the required volume of DMSO stock to a new vial. Add PEG 400 to achieve the desired intermediate concentration. Vortex vigorously for 60 seconds.

  • Aqueous Dilution (Critical Step): Place the vial on a magnetic stirrer. Add the aqueous buffer dropwise (1 drop per second) into the vortex of the stirring DMSO/PEG mixture.

    • Causality: Rapid addition of water causes localized solvent shifting, leading to rapid nucleation and irreversible crystallization of the indole[3]. Dropwise addition prevents localized supersaturation.

CosolventWorkflow S1 1. Dissolve in 100% DMSO S2 2. Add PEG 400 & Vortex S1->S2 S3 3. Dropwise Add Aqueous Buffer S2->S3 S4 Clear Working Solution S3->S4

Step-by-step solvent shifting protocol to prevent compound crash-out.

Workflow C: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Complexation

Mechanism: If organic solvents are toxic to your cell line or in vivo model, cyclodextrins offer a biocompatible alternative. HP- β -CD features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic dimethoxy-indole core inserts into this cavity, forming a water-soluble inclusion complex[4][5][6].

Protocol (Kneading/Lyophilization Method):

  • Prepare a 10% to 20% (w/v) solution of HP- β -CD in purified water[3].

  • Add the indole compound at a 1:2 molar ratio (Compound : HP- β -CD)[4].

  • Stir continuously at room temperature for 24–48 hours to allow thermodynamic equilibrium of the inclusion complex.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, insoluble drug.

  • (Optional) Lyophilize the filtrate to obtain a stable, highly water-soluble amorphous powder[4].

Part 3: Frequently Asked Questions (FAQs)

Q: I diluted my DMSO stock directly into cell culture media, and the compound immediately crashed out. Why did this happen, and how do I fix it? A: This is a classic "solvent shift" phenomenon. When a DMSO stock is injected rapidly into an aqueous medium, the DMSO diffuses into the water faster than the hydrophobic drug can disperse. The drug is suddenly surrounded by water, leading to rapid nucleation and precipitation[3]. Fix: Never dilute directly from 100% DMSO to 99% water in one step. Use a transitional co-solvent like PEG 400 (Workflow B), or pre-warm the media and add the DMSO stock dropwise under heavy agitation.

Q: Will the 3-formyl group react with primary amines in my biological buffer (e.g., Tris buffer)? A: Yes, aldehydes (formyl groups) can undergo reversible Schiff base formation with primary amines (like those in Tris buffer or amino acids) at physiological pH. Fix: Avoid using buffers containing primary amines (Tris, Glycine). Instead, use non-nucleophilic buffers such as HEPES, PBS, or MOPS to maintain the structural integrity of your compound.

Q: Can I use Tween 80 instead of PEG 400? A: Yes. Tween 80 (Polysorbate 80) is a non-ionic surfactant that forms micelles to encapsulate the drug[3][7]. However, keep the final concentration of Tween 80 below 0.1% for in vitro cell assays to prevent surfactant-induced cytotoxicity and cell membrane lysis.

Q: I adjusted the pH to 8.0, but the compound is still not fully dissolving. What is the limiting factor? A: While the carboxylic acid is ionized, the highly lipophilic 4,6-dimethoxy-indole core may still drive hydrophobic aggregation (micelle-like clustering) even in the salt form. Fix: Combine strategies. Use a pH 7.4 buffer that also contains 5-10% HP- β -CD. The pH adjustment ionizes the acid, while the cyclodextrin shields the hydrophobic core[8].

Part 4: References

  • IMR Press. Enhancing water-solubility of poorly soluble drug, asiatic acid with hydroxypropyl-β-cyclodextrin. Retrieved from:[Link]

  • MedCrave Online. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Retrieved from:[Link]

  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from: [Link]

  • Acta Pharmaceutica. Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. Retrieved from: [Link]

  • PMC / NIH. Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification and recrystallizat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification and recrystallization of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. The information herein is synthesized from established chemical principles and field-proven insights to ensure technical accuracy and practical applicability.

I. Introduction

The purification of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, a key intermediate in various synthetic pathways, is critical to ensure the integrity of downstream applications. This compound is often synthesized via a Vilsmeier-Haack formylation of the corresponding 4,6-dimethoxy-1H-indole-2-carboxylic acid or its ester, followed by hydrolysis. The crude product from this reaction typically contains unreacted starting materials, reagents, and various side-products. This guide provides a systematic approach to its purification, focusing on recrystallization as the primary method.

II. Troubleshooting Guide

This section addresses common challenges encountered during the purification of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid in a question-and-answer format.

Question 1: After the Vilsmeier-Haack reaction and aqueous work-up, my crude product is an oily or tarry substance instead of a solid. How should I proceed?

Answer:

The "oiling out" of the crude product is a common issue and can be attributed to several factors:

  • Residual Solvents: Incomplete removal of high-boiling solvents like N,N-dimethylformamide (DMF), often used in the Vilsmeier-Haack reaction, can lead to an oily product.

  • Presence of Impurities: Certain byproducts of the Vilsmeier-Haack reaction can be oily in nature and hinder the crystallization of the desired product.

  • Supersaturation Issues: The concentration of the desired compound in the residual solvent mixture might not be optimal for crystallization.

Troubleshooting Steps:

  • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oily residue with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. For this compound, consider starting with cold diethyl ether or a mixture of ethyl acetate and hexanes. The mechanical action of stirring can induce crystallization.

  • Solvent Removal: Ensure all volatile organic solvents are thoroughly removed under reduced pressure. If DMF is suspected, co-evaporation with a higher boiling point solvent that is a non-solvent for your product, like toluene, can be effective.

  • Acid-Base Extraction: As a carboxylic acid, your target compound can be selectively extracted. Dissolve the oily residue in a suitable organic solvent like ethyl acetate. Wash this solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate. Your product will move into the aqueous phase as its sodium salt, leaving many non-acidic impurities in the organic layer. The aqueous layer can then be acidified with a strong acid (e.g., 1M HCl) to precipitate the purified carboxylic acid. This is a highly effective purification step for carboxylic acids[1].

Question 2: I have a solid crude product, but I'm struggling to find a suitable single solvent for recrystallization. What should I do?

Answer:

Finding the ideal single solvent for recrystallization can be challenging. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a few drops of different solvents to each tube at room temperature. Good candidates for indole-carboxylic acids include ethanol, methanol, ethyl acetate, and acetone.[2][3][4]

  • If the compound dissolves at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • If it does not dissolve, gently heat the test tube. If the compound dissolves upon heating, it is a potentially good solvent.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of a significant amount of precipitate indicates a good solvent.

Mixed-Solvent System:

If a suitable single solvent cannot be identified, a mixed-solvent system is an excellent alternative. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.

Recommended Mixed-Solvent Systems:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Then, add water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

  • Ethyl Acetate/Hexanes: Follow the same procedure as above, using ethyl acetate as the "good" solvent and hexanes as the "poor" solvent.

Question 3: My recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?

Answer:

Low recovery is a frequent issue in recrystallization and can often be rectified.

Potential Causes and Solutions:

  • Using too much solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the solid.[5]

  • Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration to prevent a drop in temperature.

  • Incomplete precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to ensure maximum precipitation.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold will redissolve some of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[5]

Question 4: The color of my product is off-white or yellowish after recrystallization. How can I obtain a purer, colorless product?

Answer:

Colored impurities are common, especially from reactions like the Vilsmeier-Haack.

Decolorization Technique:

  • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

  • Add a small amount of activated charcoal (about 1-2% of the crude product's weight) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping. It's often safer to briefly cool the solution before adding the charcoal and then reheating.

  • Swirl the mixture and gently boil for a few minutes. The activated charcoal will adsorb the colored impurities.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected physical form of pure 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid?

A1: Based on supplier data, the pure compound is expected to be a solid, likely a powder.[6]

Q2: What are the most likely impurities from a Vilsmeier-Haack synthesis of this compound?

A2: Common impurities include:

  • Unreacted 4,6-dimethoxy-1H-indole-2-carboxylic acid (or its ester).

  • Residual N,N-dimethylformamide (DMF).

  • Byproducts from over-formylation or formylation at other positions on the indole ring, although the 3-position is highly favored for indoles.[7]

  • Hydrolysis products of the Vilsmeier reagent.

Q3: Is column chromatography a viable alternative for purification?

A3: Yes, column chromatography on silica gel is an excellent method for purifying indole derivatives. A typical eluent system would be a gradient of ethyl acetate in hexanes. Given the acidic nature of the carboxylic acid group, adding a small amount (0.5-1%) of acetic acid to the eluent can help prevent streaking on the column.[1]

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

IV. Experimental Protocol: Recrystallization

This protocol provides a general guideline for the recrystallization of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. The choice of solvent and specific volumes may need to be optimized based on the scale of your reaction and the purity of your crude product.

Materials:

  • Crude 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

  • Recrystallization solvent (e.g., Ethanol, or a mixture of Ethanol/Water or Ethyl Acetate/Hexanes)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Based on prior small-scale tests, select an appropriate recrystallization solvent or solvent system. For this example, we will use ethanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a filter funnel. Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper. For complete drying, place the crystals in a vacuum oven.

V. Data Summary

ParameterRecommended Value/SolventRationale
Primary Purification Method RecrystallizationEffective for removing most common impurities and providing a crystalline solid.
Alternative Purification Method Column ChromatographyUseful for separating impurities with similar polarity.
Recommended Recrystallization Solvents Ethanol, Ethanol/Water, Ethyl Acetate/HexanesBased on the polarity of the molecule and literature on similar compounds.[2][3]
Decolorizing Agent Activated CharcoalEffectively removes colored impurities.

VI. Workflow Diagram

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product (from Vilsmeier-Haack) Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Decolorization Add Activated Charcoal (Optional) Dissolution->Decolorization Crystallization Slow Cooling & Ice Bath Dissolution->Crystallization No Charcoal Hot_Filtration Hot Filtration (if charcoal used) Decolorization->Hot_Filtration Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Ice-Cold Solvent Isolation->Washing Drying Drying Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: Purification workflow for 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid.

VII. References

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Formylation of Indoles. BenchChem.

  • Recrystallization. (n.d.).

  • BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification. BenchChem.

  • Recrystallization. (n.d.).

  • RECRYSTALLISATION. (n.d.).

  • Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413–419.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 344.

  • CN106008311A - Refinement method of indole-2-carboxylic acid. (n.d.).

  • Valenti, P., et al. (2000). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Tetrahedron, 56(38), 7561-7570.

  • Wang, F., et al. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data, 58(12), 3376-3381.

  • 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid | 893729-94-7. (n.d.). MilliporeSigma.

  • BenchChem. (2025). Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes. BenchChem.

Sources

Optimization

Technical Support Center: Strategies for Preventing Thermal Decarboxylation of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for handling 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic intermediate and encounter challenges with its thermal stability. The primary issue addressed is the unwanted loss of the C2-carboxylic acid group (decarboxylation) at elevated temperatures, leading to the formation of 3-formyl-4,6-dimethoxy-1H-indole and a reduction in yield. This guide provides an in-depth analysis of the underlying chemical principles and offers practical, field-proven troubleshooting strategies and preventative protocols.

Section 1: Understanding the Core Problem: The Inherent Instability of Indole-2-Carboxylic Acids

FAQ: Why is my 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid decarboxylating upon heating?

Answer: The tendency to decarboxylate is an intrinsic property of many indole-2-carboxylic acids. Unlike more stable aromatic carboxylic acids (like benzoic acid), the indole nucleus provides a mechanistic pathway that facilitates the elimination of carbon dioxide, especially under thermal or acidic conditions.

The generally accepted mechanism for thermal decarboxylation involves a concerted, cyclic transition state. The acidic proton of the carboxyl group is transferred to the C3 position of the indole ring, while the C-C bond at the C2 position cleaves to release CO₂ and form an enol-like intermediate, which then tautomerizes to the more stable indole. While simple carboxylic acids are stable to heat, β-keto acids are particularly prone to this reaction, and the indole-2-carboxylic acid system behaves similarly due to the electronic nature of the pyrrole ring.[1]

Several factors can exacerbate this process:

  • Elevated Temperatures: This is the most significant factor. Heating provides the necessary activation energy for the C-C bond cleavage. Decarboxylation of indole-2-carboxylic acids by simply heating above their melting point is a classic synthetic method.[2]

  • Acidic Conditions: Protonation of the indole ring, particularly at the C3 position, can facilitate decarboxylation even at lower temperatures.[3]

  • Solvent Effects: The choice of solvent can influence the rate of decarboxylation. Polar, high-boiling point solvents like quinoline, NMP, or DMF, often used to drive reactions to completion, can also promote this unwanted side reaction.[4][5]

  • Presence of Metal Catalysts: Certain metals, notably copper, are well-known to catalyze decarboxylation reactions of aromatic and heteroaromatic carboxylic acids.[4][6] This is often exploited synthetically but can be a major issue if unintended.

Below is a diagram illustrating the proposed thermal decarboxylation pathway.

Caption: Proposed mechanism for thermal decarboxylation.

Section 2: Troubleshooting Guide for Unexpected Decarboxylation

This section is designed for situations where decarboxylation has been identified as a significant side reaction in an ongoing experiment.

Issue: My LC-MS/NMR analysis shows significant formation of the decarboxylated byproduct, 3-formyl-4,6-dimethoxy-1H-indole.
Potential Cause #1: Excessive Reaction Temperature

High temperatures are the primary driver of decarboxylation. Even if a literature procedure calls for a high temperature, your specific substrate or batch purity might be more sensitive.

Solution:

  • Reduce Temperature: Immediately attempt the reaction at a lower temperature. Decrease the temperature in 15-20 °C increments to find the minimum required for the desired transformation.

  • Solvent Screening: If the reaction requires reflux, switch to a lower-boiling solvent. This provides a physical constraint on the maximum temperature. See the table below for suggestions.

SolventBoiling Point (°C)Characteristics
Tetrahydrofuran (THF)66Aprotic, polar, good for many coupling reactions.
Acetonitrile (MeCN)82Polar, aprotic, common in Pd-catalyzed reactions.[7]
1,4-Dioxane101Higher boiling than THF, good for reactions needing moderate heat.
Toluene111Non-polar, good for dehydrative or certain Pd-catalyzed reactions.[8]
N,N-Dimethylformamide (DMF)153High-boiling, polar, aprotic. Use with caution and at lower temps.
N-Methyl-2-pyrrolidone (NMP)202Very high-boiling. Often promotes decarboxylation; avoid if possible.[4]
Potential Cause #2: Incompatible Reagents or Catalysts

Your reaction conditions may be inadvertently promoting decarboxylation.

Solution:

  • Assess Acidity: If the reaction medium is strongly acidic, consider buffering the system or using a non-acidic catalyst. Acid-catalyzed decarboxylation is a known pathway for indolecarboxylic acids.[3]

  • Avoid Copper Catalysts: If your protocol involves a copper salt (e.g., CuI, Cu₂O, Cu(OAc)₂), this is a likely culprit.[4][6] Explore alternative metal catalysts (e.g., Palladium, Nickel) that are less prone to inducing decarboxylation for your specific transformation.

  • Use of Silver Catalysts: In some cases, silver carbonate has been used as a catalyst for decarboxylation, so its use should be carefully evaluated.[9][10]

Potential Cause #3: Prolonged Reaction Time

Even at moderate temperatures, extended exposure can lead to cumulative product degradation.

Solution:

  • Reaction Monitoring: Do not run the reaction for a fixed time blindly. Monitor its progress closely using Thin Layer Chromatography (TLC) or regular LC-MS sampling.

  • Prompt Quenching: As soon as the starting material is consumed or the reaction reaches optimal conversion, work up the reaction immediately. Do not let it stir unnecessarily at elevated temperatures.

Section 3: Proactive Strategies: Designing Experiments to Avoid Decarboxylation

The most effective way to prevent decarboxylation is to design your synthetic route to circumvent the issue entirely. The "Protect-React-Deprotect" strategy is a cornerstone of modern organic synthesis for this very reason.

FAQ: How can I protect the carboxylic acid group to prevent decarboxylation during a high-temperature step?

Answer: The most robust and widely accepted method is to convert the carboxylic acid into an ester. The ester group is generally stable to the conditions that cause decarboxylation.[11][12] After the critical high-temperature reaction is complete, the ester can be selectively cleaved (hydrolyzed) under mild conditions to regenerate the carboxylic acid.[11]

Caption: The "Protect-React-Deprotect" workflow.

Experimental Protocol: Benzyl Ester Protection

The benzyl ester is an excellent choice because it can be removed under very mild, neutral conditions via hydrogenolysis, which will not harm the rest of the molecule.

Step 1: Protection (Esterification)

  • Dissolve 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (1.0 eq) in dry DMF (approx. 0.1 M).

  • Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude benzyl ester by column chromatography on silica gel.

Step 2: High-Temperature Reaction

  • Proceed with your desired high-temperature reaction (e.g., coupling, cyclization) using the stable benzyl ester.

Step 3: Deprotection (Hydrogenolysis)

  • Dissolve the benzyl ester product (1.0 eq) in methanol or ethyl acetate.

  • Add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir vigorously at room temperature until TLC/LC-MS indicates complete cleavage of the benzyl group.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the purified final product.

Comparison of Common Ester Protecting Groups
Protecting GroupProtection ReagentCleavage ConditionsAdvantages/Disadvantages
Methyl Ester SOCl₂/MeOH or MeI/K₂CO₃Basic Hydrolysis (e.g., LiOH, NaOH)Pro: Easy to form. Con: Basic hydrolysis can be harsh and may cause side reactions on other functional groups.[11]
tert-Butyl Ester isobutylene, H₂SO₄ (cat.)Acidic Hydrolysis (e.g., TFA in DCM)Pro: Stable to base, cleaved under mild acid. Con: Formation can be difficult; TFA is corrosive.[11][12]
Benzyl Ester Benzyl bromide/K₂CO₃Catalytic Hydrogenolysis (H₂, Pd/C)Pro: Cleavage is very mild and neutral. Con: Incompatible with molecules containing other reducible groups (alkenes, alkynes, nitro groups).[13]
References
  • Kao, L., & Davis, J. T. (2012). Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. The Journal of Organic Chemistry, 77(15), 6499–6507. [Link]

  • Reissert, A. (Year not specified). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Author not specified. (Year not specified). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Science Publishing. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Author not specified. (n.d.). Carboxyl protecting groups. Source not specified. [Link]

  • Author not specified. (Year not specified). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Science Publishing. [Link]

  • Bartoccini, F., & Piersanti, G. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 680–710. [Link]

  • Ghelardini, C., et al. (1997). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 40(20), 3173-3183. [Link]

  • Li, S., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1063-1067. [Link]

  • Yalcin, I., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 656-666. [Link]

  • Organic Chemistry. (2020). Protecting Groups for Carboxylic acid. YouTube. [Link]

  • Kocienski, P. J. (n.d.). Chapter 6 Carboxyl Protecting Groups. Source not specified. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 111(5), PR215–PR283. [Link]

  • Author not specified. (2019). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. ResearchGate. [Link]

  • Sharma, U., & Kumar, V. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(14), 2706-2726. [Link]

  • European Journal of Chemistry. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]

  • Reddy, T. R., & Ghorai, P. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2- Carboxylate/Amide Migration, and Decarboxylative Cyclization. Organic Letters, 21(14), 5672–5676. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid.
  • ResearchGate. (n.d.). Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of formation of indole-2-carboxylic acid and indole-3-carboxaldehyde. ResearchGate. [Link]

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • IUPAC. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs. IUPAC. [Link]

  • MilliporeSigma. (n.d.). 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. MilliporeSigma. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we provide an optimized experimental protocol, address common troubleshooting scenarios, and answer frequently asked questions to help you streamline your workflow and maximize your success.

Optimized Two-Step Synthesis Protocol

The synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is most reliably achieved in a two-step process starting from the corresponding ethyl ester. This approach circumvents the deactivating effect of the free carboxylic acid on the indole ring during the electrophilic formylation step.

Step 1: Vilsmeier-Haack Formylation of Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich heterocycles like indoles.[1][2] It utilizes a chloroiminium salt, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise with vigorous stirring.

    • Causality: This reaction is highly exothermic. Slow, controlled addition at 0 °C is critical to prevent reagent decomposition and ensure the complete formation of the electrophilic Vilsmeier reagent.[3] Maintaining anhydrous conditions is mandatory, as the reagent reacts violently with water.[3]

  • Formylation: Dissolve ethyl 4,6-dimethoxy-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane (DCE). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice with stirring.

    • Causality: This quenches the reaction and initiates the hydrolysis of the intermediate iminium salt to the final aldehyde. This process is also exothermic and requires caution.

  • Neutralization & Isolation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution until the pH is ~8-9. The product, ethyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate, will often precipitate. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum. If a precipitate does not form, extract the aqueous layer multiple times with ethyl acetate or dichloromethane (DCM).[1]

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.

Step 2: Alkaline Hydrolysis of the Ester
  • Saponification: Suspend the purified ethyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v). Add an excess of sodium hydroxide (NaOH, 3-4 equivalents) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the hydrolysis by TLC until the starting ester is no longer visible (typically 1-3 hours).

  • Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with cold 1M HCl. The target compound, 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, will precipitate.

  • Final Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Data Summary: Optimized Reaction Parameters

ParameterVilsmeier-Haack FormylationAlkaline Hydrolysis
Key Reagents POCl₃, DMFNaOH, Ethanol/Water
Stoichiometry Substrate:POCl₃:DMF = 1:2:5Ester:NaOH = 1:3
Temperature 0 °C (reagent prep), 80-90 °C (reaction)Reflux (~80-90 °C)
Reaction Time 2-4 hours1-3 hours
Typical Yield 85-95%>90%

Visual Workflow of the Synthesis

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Alkaline Hydrolysis A Ethyl 4,6-dimethoxy-1H- indole-2-carboxylate C Reaction at 80-90°C A->C B Vilsmeier Reagent (POCl₃ + DMF @ 0°C) B->C D Aqueous Work-up & Neutralization C->D E Ethyl 3-formyl-4,6-dimethoxy- 1H-indole-2-carboxylate D->E F NaOH, EtOH/H₂O Reflux E->F Purified Intermediate G Acidification (HCl) F->G H 3-formyl-4,6-dimethoxy- 1H-indole-2-carboxylic acid G->H

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My Vilsmeier-Haack reaction yield is very low, or I'm recovering only my starting material. What went wrong?

A1: This is a frequent issue that can point to several root causes:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[3] Ensure that your DMF is anhydrous and that all glassware was properly flame- or oven-dried. The quality of the POCl₃ is also important; use a freshly opened bottle or a properly stored reagent.

  • Insufficient Activation Energy: While the indole ring is activated by the methoxy groups, the reaction still requires heat to proceed efficiently. If the reaction is held at room temperature, it may be too sluggish. A temperature of 80-90 °C is generally required.[1]

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent (both POCl₃ and DMF) will lead to incomplete conversion. A 2 to 4-fold excess of POCl₃ and a larger excess of DMF (which often serves as the solvent) are recommended.[4]

Q2: I'm seeing multiple spots on my TLC plate after the formylation reaction. What are the likely side products?

A2: While formylation is highly regioselective for the C3 position in C2-substituted indoles, side products can form:

  • N-Formylation: In some cases, formylation of the indole nitrogen can occur.[5] This is usually a minor product and can often be removed during the aqueous work-up or via chromatography.

  • C7-Formylation: Unsubstituted 4,6-dimethoxyindole is known to undergo formylation preferentially at the C7 position due to electronic effects.[6][7] While the C2-ester group strongly directs formylation to C3, trace amounts of the C7-formylated isomer are possible if reaction conditions are too harsh or prolonged.

  • Decomposition: Overheating or using a large excess of POCl₃ can lead to the decomposition of the electron-rich indole ring, resulting in a complex mixture of byproducts.[8]

Q3: The final hydrolysis step is not going to completion, or I am losing my product. How can I optimize it?

A3: Issues during ester hydrolysis can compromise your final yield.

  • Incomplete Hydrolysis: Ensure a sufficient excess of NaOH (at least 3 equivalents) is used to drive the reaction to completion. If the starting ester has poor solubility, consider adding a co-solvent like THF to improve miscibility.

  • Potential Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh acidic or thermal conditions.[9] During the final acidification step, perform the addition of acid slowly at 0 °C to dissipate heat and precipitate the product quickly. Avoid boiling the acidic solution.

  • Product Loss During Work-up: The final carboxylic acid product may have some solubility in the aqueous phase. Ensure the solution is sufficiently acidified (pH 2) to minimize this. If you suspect product loss, you can saturate the aqueous layer with NaCl (brine) before filtration or extraction to decrease the product's solubility.[3]

Troubleshooting Flowchart for Low Yield

G start Low or No Yield in Formylation Step q1 Were reagents anhydrous and fresh? start->q1 s1 Use anhydrous DMF. Use fresh POCl₃. q1->s1 No q2 Was reaction heated to 80-90°C? q1->q2 Yes end Re-run optimized reaction s1->end s2 Increase temperature and monitor by TLC. q2->s2 No q3 Was reagent stoichiometry correct? q2->q3 Yes s2->end s3 Use at least 2 eq. POCl₃ and 5 eq. DMF. q3->s3 No q3->end Yes s3->end

Caption: Decision-making workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction performed on the ester instead of the free carboxylic acid? A1: The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the indole ring towards electrophilic aromatic substitution. In contrast, the ethyl ester group (-COOEt) is less deactivating. Performing the formylation on the more reactive ester precursor results in a faster reaction and higher yields.[10] The ester is then easily hydrolyzed in a subsequent step to yield the desired carboxylic acid.

Q2: How can I effectively monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most effective method.[3] For the formylation step, use a solvent system like 30-40% ethyl acetate in hexanes. The product aldehyde will be more polar than the starting ester and will have a lower Rf value. For the hydrolysis step, the product carboxylic acid is significantly more polar and will often remain at the baseline in the same solvent system; a more polar eluent (e.g., 10% methanol in DCM) may be needed to see it move.

Q3: Are there any alternative, milder methods for formylation? A3: Yes, while the Vilsmeier-Haack reaction is robust, other methods exist. For instance, photochemical decarboxylative formylation using aqueous glyoxylic acid has been reported as a metal- and oxidant-free alternative, although its applicability to this specific substrate would require investigation.[11] However, for scalability and reliability, the Vilsmeier-Haack reaction remains the industry standard.

Q4: What are the primary safety precautions for this synthesis? A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled exclusively in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[3] Both the Vilsmeier reagent formation and the quenching/neutralization steps are highly exothermic and must be performed with caution and adequate cooling.

References

  • Black, D. St.C., Kumar, N., & Wong, L. C. H. (1986). Synthesis of 4,6-Dimethoxyindoles. Australian Journal of Chemistry, 39(1), 15-20. [Link]

  • Cain, M., & Guzman, F. (1998). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 75, 137. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Iida, H., Yuasa, Y., & Kibayashi, C. (1982). Chemistry of Indoles: New Reactivities of Indole Nucleus and Its Synthetic Application. Yakugaku Zasshi, 102(9), 785-802. [Link]

  • Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(3), 451-458. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Fritz, H. E. (1959). As cited in: Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactivity. International Journal of Organic Chemistry, 3(3), 187-193. [Link]

  • Brown, V. H., Skinner, W. A., & de Graw, J. I. (1969). Synthesis and reactions of 4,6-dimethoxyindole, an unusual indole system. Journal of Heterocyclic Chemistry, 6(4), 539-544. [Link]

  • El-Seedi, H. R., et al. (2012). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 17(9), 10338-10351. [Link]

  • Lee, S., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 917-922. [Link]

Sources

Optimization

reducing side products during formylation of dimethoxyindole carboxylic acids

Welcome to the technical support center for synthetic organic chemists. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic organic chemists. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research. This guide focuses on a particularly nuanced transformation: the formylation of dimethoxyindole carboxylic acids. The high electron density of the dimethoxy-substituted indole ring, combined with the directing effects and potential lability of the carboxylic acid group, presents unique challenges. This resource is designed to help you troubleshoot common issues and optimize your reaction conditions to minimize side products and maximize yields.

Troubleshooting Guide

This section addresses specific, observable problems you might encounter during the formylation of dimethoxyindole carboxylic acids, particularly when using the Vilsmeier-Haack reaction.

Question: My reaction mixture turned dark brown or black upon addition of the Vilsmeier reagent. What is causing this, and is the reaction salvageable?

Answer:

This is a very common observation and typically indicates the formation of polymeric or highly conjugated side products. The root cause is the exceptionally high reactivity of the dimethoxyindole nucleus.

Causality Explained: The Vilsmeier reagent (a chloroiminium salt, typically formed from POCl₃ and DMF) is a potent electrophile.[1][2][3] Dimethoxyindoles are extremely electron-rich and can be highly sensitive to strong electrophiles and acidic conditions. The intense color change suggests that instead of a clean electrophilic substitution to form the desired aldehyde, several side reactions are occurring:

  • Indole Dimerization/Trimerization: The initial electrophilic attack on one indole molecule can generate a cationic intermediate. If this intermediate is not rapidly quenched, it can act as an electrophile itself, attacking another neutral indole molecule. This chain reaction leads to the formation of dimers, trimers, and eventually, insoluble polymeric materials.[4][5][6]

  • Acid-Catalyzed Degradation: The reaction byproducts (e.g., HCl from POCl₃) create a harsh acidic environment that can degrade the sensitive indole substrate.

Troubleshooting Steps & Solutions:

  • Control the Temperature: This is the most critical parameter. The formation of the Vilsmeier reagent is exothermic. Always pre-cool your DMF before adding POCl₃, and maintain a low temperature (e.g., 0 °C or even -10 °C) throughout the addition.[7] Similarly, add the Vilsmeier reagent to your dissolved indole substrate slowly, while maintaining rigorous temperature control.

  • Reverse Addition: Instead of adding the Vilsmeier reagent to the indole, consider adding the indole solution dropwise to the pre-formed and cooled Vilsmeier reagent. This ensures that the indole is always the limiting reagent in the immediate reaction environment, minimizing its opportunity to self-react.

  • Is the Reaction Salvageable? Often, yes. Even if the color is dark, the desired product may have formed. Proceed with the aqueous workup as planned. The colored impurities are often insoluble in the final extraction solvent or can be removed with charcoal treatment or chromatography. However, the yield will likely be compromised.

Question: My primary isolated product is missing the carboxylic acid group. Why did decarboxylation occur and how can I prevent it?

Answer:

Accidental decarboxylation is a frequent side product when formylating indole carboxylic acids, especially indole-2-carboxylic acids.

Causality Explained: The mechanism of decarboxylation for indole-2-carboxylic acids involves the protonation of the C3 position, which disrupts the aromaticity and facilitates the loss of CO₂ to form a stable indoleninium ion.[8] While less common for indole-4, 5, 6, or 7-carboxylic acids, the acidic conditions and elevated temperatures often used in Vilsmeier-Haack reactions can promote this side reaction.[7][9]

Troubleshooting Steps & Solutions:

  • Strict Temperature Management: Avoid high reaction temperatures. While some protocols suggest heating to 85-95 °C, this is often too harsh for substrates prone to decarboxylation.[7] Attempt the reaction at a lower temperature (e.g., room temperature or 40-50 °C) for a longer duration.

  • Protecting Group Strategy: If decarboxylation remains a persistent issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is significantly more stable under Vilsmeier-Haack conditions.[10][11] The formylation can be performed on the ester, followed by saponification to retrieve the carboxylic acid.

  • Alternative Formylating Agents: Consider milder, non-acidic formylation methods that may be more compatible with the carboxylic acid group. For example, a Duff reaction or using hexamethylenetetramine (HMTA) can sometimes be effective, though they may require different optimization.[12]

Question: My TLC shows multiple product spots. Besides the desired product, what are the likely side products?

Answer:

The presence of multiple spots indicates a lack of selectivity. For a dimethoxyindole carboxylic acid, the most common side products are:

  • Tris(indolyl)methanes (TIMs): These are a specific type of indole trimer formed when the initially formylated product (the aldehyde) reacts with two more equivalents of the starting indole material under acidic conditions.[4][13]

  • Di-formylated Products: The activating effect of two methoxy groups can sometimes lead to a second formylation on the benzene ring portion of the indole.

  • N-Formylated Product: While C3 formylation is kinetically preferred, formylation on the indole nitrogen is a possibility, leading to an amide side product.[14]

  • Decarboxylated Product: As discussed previously, the product lacking the -COOH group.[8]

Troubleshooting Workflow: The following workflow can help diagnose and solve issues leading to multiple side products.

G start Low Yield / Multiple Spots on TLC cause1 Cause: Over-activation / Harsh Conditions start->cause1 cause2 Cause: Decarboxylation start->cause2 cause3 Cause: Stoichiometry Imbalance start->cause3 sol1 Solution: Lower Temperature (0 °C) cause1->sol1 Reduces polymerization and di-formylation sol2 Solution: Use Milder Reagent (e.g., (COCl)₂/DMF) cause1->sol2 Vilsmeier from oxalyl chloride is often more selective cause2->sol1 Reduces thermal decomposition sol3 Solution: Protect Carboxylic Acid as Ester cause2->sol3 Ester is stable to Vilsmeier conditions sol4 Solution: Use Precise Stoichiometry (1.1-1.2 eq. Vilsmeier Reagent) cause3->sol4 Prevents excess electrophile from causing side reactions sol5 Solution: Use Reverse Addition cause3->sol5 Minimizes localized excess of indole substrate

Caption: Troubleshooting workflow for formylation side products.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of the Vilsmeier-Haack reaction on an indole?

Answer: The reaction proceeds in two main stages: formation of the Vilsmeier reagent, and the subsequent electrophilic attack on the indole ring.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus of phosphorus oxychloride (POCl₃). A series of steps involving elimination of a chloride ion and subsequent attack results in the formation of the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[1][3]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole attacks the electrophilic carbon of the Vilsmeier reagent. This breaks the aromaticity of the indole ring.

  • Re-aromatization and Hydrolysis: A proton is lost from the C3 position to restore aromaticity, forming an iminium salt intermediate. During aqueous workup, this intermediate is hydrolyzed to yield the final 3-formylindole product.[2]

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophile Indole Dimethoxyindole Carboxylic Acid Indole->Intermediate Attack on Vilsmeier Reagent Product 3-Formylindole Product Intermediate->Product H2O H₂O Workup H2O->Intermediate

Caption: Mechanism of the Vilsmeier-Haack formylation of indoles.

Question: Are there alternatives to the standard POCl₃/DMF system that might produce fewer side products?

Answer: Yes, several alternatives exist that can offer milder conditions or different selectivity.

  • Oxalyl Chloride or Thionyl Chloride with DMF: Replacing POCl₃ with oxalyl chloride or thionyl chloride can generate the Vilsmeier reagent under milder conditions, often at lower temperatures, which can improve selectivity.[1]

  • Catalytic Vilsmeier-Haack: Recent advancements have led to catalytic versions of the Vilsmeier-Haack reaction, which avoid the use of stoichiometric, corrosive POCl₃. These methods often use a phosphine oxide catalyst cycle and can be much milder.[15][16]

  • Boron-based Formylation: A recently developed method uses boron trifluoride diethyl etherate (BF₃·OEt₂) with trimethyl orthoformate (TMOF) as the formyl source. This protocol is extremely fast (1-5 minutes) at ambient temperature and can be highly efficient, potentially avoiding the harsh byproducts of POCl₃.[13]

  • Photochemical Methods: For certain substrates, metal- and oxidant-free photochemical methods using glyoxylic acid as the formyl source offer a green and mild alternative, though substrate scope can be a limitation.[17]

Question: How should I properly set up and execute a Vilsmeier-Haack formylation to maximize success?

Answer: A well-designed experimental setup and procedure are paramount. The following protocol provides a robust starting point.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • Dimethoxyindole carboxylic acid (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel to the cooled DMF with vigorous stirring.[7] Ensure the internal temperature does not rise above 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The solution should become a yellowish, slightly viscous liquid or slurry.

  • Formylation Reaction:

    • In a separate flask, dissolve the dimethoxyindole carboxylic acid (1.0 eq) in a minimal amount of anhydrous DMF.

    • Cool this solution to 0 °C.

    • Slowly, add the indole solution dropwise to the pre-formed Vilsmeier reagent. (This is the "reverse addition" method).

    • Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required if the reaction is sluggish, but should be used with caution.[7]

  • Work-up and Isolation:

    • Once the reaction is complete (as judged by TLC), cool the mixture back to 0 °C.

    • Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

    • Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate or sodium carbonate solution until the pH is ~8-9. Be cautious, as this is an exothermic process with gas evolution.[7]

    • The desired product will often precipitate as a solid. If so, collect the solid by vacuum filtration, wash it thoroughly with cold water, and air dry.

    • If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract three times with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary: Formylation Conditions

The choice of reagents and conditions can significantly impact the outcome. The following table summarizes common conditions for indole formylation for comparative purposes.

Indole SubstrateFormylating SystemTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[7]
2-MethylindolePOCl₃, DMF98-100371[7]
4-MethylindolePOCl₃, DMF0 to 85890[7]
N-H IndolesBF₃·OEt₂, TMOFAmbient< 5 min82[13]
Substituted IndolesCatalytic P(V)=O Cycle601270-90[15]
References
  • Synthesis of indoles - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. Retrieved March 17, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry . (n.d.). Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Dong, Y., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15539–15546. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives . (2023). MDPI. Retrieved March 17, 2026, from [Link]

  • Naveen, N., et al. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 8(39), 36161–36171. [Link]

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles . (2022). Organic Syntheses. Retrieved March 17, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- ... . (2013). Growing Science. Retrieved March 17, 2026, from [Link]

  • Dinesh, V., & Nagarajan, R. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Synlett, 34(07), 855-857. [Link]

  • Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-151. Retrieved March 17, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps . (2023). Chemistry Steps. Retrieved March 17, 2026, from [Link]

  • Li, Y., et al. (2014). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 5(6), 723–728. [Link]

  • Proposed mechanism for the formation of indole dimer 38 and trimers 37. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Roe, B. M., et al. (2001). Vilsmeier Formylation of 2-Carboxyindoles and Preparation of O-Benzylhydroxyureas on Solid Phase. The Journal of Organic Chemistry, 66(22), 7433–7439. [Link]

  • Dinesh, V., & Nagarajan, R. (2022). (NH4)2S2O8-Mediated Metal-Free Decarboxylative Formylation/Acylation of α-Oxo/Ketoacids and Its Application to the Synthesis of Indole Alkaloids. The Journal of Organic Chemistry, 87(15), 10359–10365. [Link]

  • Chauhan, D., & Singh, P. K. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemistrySelect, 9(4). [Link]

  • Regioselective Ru(ii)-catalyzed C–H alkenylation and annulation of indoles: a direct approach to fused lactone scaffolds . (2025). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Process for purification of carboxylic acids. (1941). Google Patents.
  • Formation of carboxylic acids during degradation of monosaccharides . (2008). SpringerLink. Retrieved March 17, 2026, from [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids . (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines . (n.d.). ChemRxiv. Retrieved March 17, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting

storage conditions to prevent degradation of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

Technical Support Center: Stabilizing 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-formy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. Our focus is to equip you with the necessary knowledge to prevent its degradation by understanding its chemical vulnerabilities. We will explore common issues, their root causes, and provide actionable troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid has changed color over time. What could be the cause?

A color change in your solid sample is a common indicator of degradation. The indole nucleus is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen) and light. The formyl (aldehyde) group is also prone to oxidation, potentially converting to a carboxylic acid, though this may not necessarily result in a color change.

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared solution. What are the likely degradation products?

The appearance of new peaks suggests that your compound may be degrading in solution. The primary suspects are products of oxidation or hydrolysis. The formyl group is a key site of reactivity. In the presence of oxygen, it can be oxidized to a carboxylic acid. If your solvent contains trace amounts of water, the compound could potentially undergo other reactions, although the indole ring itself is generally stable to hydrolysis under neutral conditions. The stability of indole derivatives can be influenced by pH, with acidic or basic conditions potentially catalyzing degradation.[1]

Q3: What are the optimal short-term and long-term storage conditions for this compound?

For long-term storage, it is crucial to minimize exposure to factors that promote degradation. Based on general guidelines for indole derivatives, we recommend storing the solid compound at -20°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] For short-term use, such as during the course of an experiment, keep the compound in a desiccator and protected from light.

Q4: How should I prepare solutions of this compound to maximize stability?

When preparing solutions, use high-purity, anhydrous solvents. If possible, degas the solvent to remove dissolved oxygen. Prepare solutions fresh for each experiment. If you need to store a stock solution, we recommend flash-freezing aliquots in an inert atmosphere and storing them at -80°C. Avoid repeated freeze-thaw cycles. For aqueous buffers, it is advised not to store the solution for more than a day.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides step-by-step guidance to resolve them.

Issue 1: Progressive Color Change in Solid Compound
  • Observation: The solid, which is typically a light-colored powder, develops a yellow or brownish tint over time.

  • Root Cause Analysis: This is a classic sign of oxidation of the indole ring. Indoles are known to be sensitive to air and light, leading to the formation of highly conjugated, colored oligomeric or polymeric species.

  • Troubleshooting Protocol:

    • Assess Storage Conditions: Verify that the compound is stored in a tightly sealed container at the recommended temperature.

    • Inert Atmosphere: If not already done, transfer the compound to a vial that can be purged and sealed under an inert gas like argon or nitrogen.

    • Light Protection: Store the vial in a light-blocking container or wrap it in aluminum foil.

    • Purity Check: Before use, assess the purity of the discolored material using a suitable analytical method like HPLC or NMR to quantify the extent of degradation.

Issue 2: Appearance of Impurity Peaks in Analytical Data (e.g., HPLC, LC-MS)
  • Observation: Analysis of the compound shows one or more new peaks that were not present in the initial analysis of a fresh sample.

  • Root Cause Analysis: The most likely cause is the oxidation of the aldehyde (formyl) group to a carboxylic acid, especially if the sample has been exposed to air. Other potential reactions include degradation of the indole ring itself.

  • Troubleshooting Protocol:

    • Solvent Quality: Ensure you are using anhydrous, high-purity solvents. If preparing stock solutions in solvents like DMSO or DMF, use fresh, unopened bottles.

    • Inert Handling: When weighing and preparing solutions, minimize the exposure time to the atmosphere. For highly sensitive experiments, consider using a glovebox.

    • Fresh is Best: Always prepare solutions immediately before use. Avoid storing solutions for extended periods, even at low temperatures.

    • pH Considerations: Be mindful of the pH of your solutions. Strong acidic or basic conditions can catalyze the degradation of indole derivatives.[1]

Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.[1]Minimizes the rate of chemical degradation.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen).[1]Prevents oxidation of the indole ring and the aldehyde group.
Light In an amber vial or otherwise protected from light.[1]Prevents light-catalyzed degradation reactions.
Moisture In a tightly sealed container, away from moisture.[1]Prevents potential hydrolysis and other moisture-mediated reactions.

Potential Degradation Pathway

The primary degradation pathway for 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is likely the oxidation of the highly susceptible formyl group.

G cluster_main Potential Degradation of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid A 3-formyl-4,6-dimethoxy-1H- indole-2-carboxylic acid B Degradation Factors (Oxygen, Light, Moisture, pH) A->B C Oxidized Product (3-carboxy-4,6-dimethoxy-1H- indole-2-carboxylic acid) B->C Oxidation of formyl group D Other Degradation Products (e.g., from ring decomposition) B->D Other reactions

Caption: Potential degradation pathways for the title compound.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of your compound and detecting degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by a UV scan of the pure compound (likely around 280-320 nm).

    • Column Temperature: 25°C.

  • Analysis:

    • Run a freshly prepared sample to establish a reference chromatogram.

    • Analyze aged or suspect samples under the same conditions.

    • Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main peak.

References

  • Ataman Kimya. INDOLE. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Characterization of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid Impurities

Introduction: The Imperative of Purity in Indole-Based Drug Candidates The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. 3-formyl-4,6-dimethoxy-1H-indole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Indole-Based Drug Candidates

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is a highly functionalized indole derivative, representing a class of compounds with significant potential as synthetic intermediates in drug discovery. However, its structural complexity, featuring an aldehyde, a carboxylic acid, and methoxy groups on a reactive indole core, presents a considerable challenge for chemical purity. Impurities, even at trace levels, can impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[1][2]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the rigorous identification, quantification, and control of impurities.[3][4] This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the definitive characterization of potential process-related and degradation impurities of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. We will delve into the rationale behind methodological choices, offering field-proven insights to guide researchers in developing robust, stability-indicating analytical methods.

Section 1: Anticipating the Enemy: A Profile of Potential Impurities

A successful characterization strategy begins with a theoretical assessment of potential impurities based on the molecule's synthesis and inherent reactivity. The synthesis of functionalized indoles often involves multi-step processes where side reactions or incomplete conversions can occur.[5][6][7][8][9] Furthermore, the molecule's functional groups are susceptible to degradation under stress conditions.[4][10][11]

Synthesis-Related Impurities:

  • Starting Material Carryover: Incomplete reaction of precursors used in syntheses like the Reissert or Fischer indole synthesis.[8]

  • Decarboxylation: Loss of the C2-carboxylic acid group, a common impurity for indole-2-carboxylic acids, especially under thermal stress.

  • Incomplete Formylation: Absence of the C3-formyl group.

  • De-methylation: Loss of one or both methoxy groups.

  • Side-Reaction Products: Impurities arising from alternative reaction pathways, such as N-alkylation instead of C-alkylation during certain synthetic steps.[12][13]

Degradation-Related Impurities: Forced degradation studies, as outlined by ICH Q1A(R2), are essential to identify potential degradants that could form during the shelf-life of the drug substance.[2][4]

  • Oxidative Degradation: The aldehyde at the C3 position is highly susceptible to oxidation, forming the corresponding carboxylic acid (an indole-2,3-dicarboxylic acid derivative). The indole ring itself can also be oxidized.

  • Hydrolytic Degradation: While the core structure is relatively stable to hydrolysis, extreme pH conditions could potentially affect the functional groups.

  • Photolytic Degradation: Indole rings are known to be sensitive to light, which can catalyze dimerization or oxidation reactions.[14]

A summary of key potential impurities is presented in Table 1.

Impurity Name Potential Origin Chemical Transformation Notes
4,6-dimethoxy-1H-indole-2-carboxylic acidSynthesis (Incomplete Formylation)Lack of C3-formyl groupProcess impurity.
3-formyl-4,6-dimethoxy-1H-indoleDegradation (Decarboxylation)Loss of -COOH groupCan be process or degradation related.
4,6-dimethoxy-1H-indole-2,3-dicarboxylic acidDegradation (Oxidation)Oxidation of C3-formyl groupLikely to form under oxidative stress.
3-formyl-4-hydroxy-6-methoxy-1H-indole-2-carboxylic acidSynthesis / DegradationO-DemethylationA common metabolic or degradation pathway.

Table 1: Predicted impurities of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid.

Section 2: The Analytical Toolkit: Comparing LC-MS Methodologies

LC-MS is the definitive technique for impurity profiling due to its unparalleled combination of separation power (LC) and detection sensitivity and specificity (MS).[1][15] However, the choice of column, mobile phase, and mass spectrometer configuration is critical for success.

The Separation: A Comparison of Liquid Chromatography Approaches

The goal of the chromatographic method is to resolve the main component from all significant impurities. Given the moderate polarity of the target molecule and its predicted impurities, reversed-phase liquid chromatography (RPLC) is the most logical starting point.

Parameter Option 1: C18 Column Option 2: Phenyl-Hexyl Column Rationale & Recommendation
Stationary Phase Octadecylsilane (non-polar)Phenyl-Hexyl (moderate polarity with π-π interaction capability)The indole ring system is rich in π-electrons. A Phenyl-Hexyl column offers an alternative selectivity mechanism (π-π interactions) to the hydrophobic interactions of a C18, which can be crucial for separating isomers or structurally similar impurities.[16]
Mobile Phase 0.1% Formic Acid in Water / Acetonitrile0.1% Formic Acid in Water / MethanolFormic acid is a volatile modifier ideal for MS, promoting good ionization in positive mode.[14][16] Acetonitrile generally provides lower backpressure and better peak shape, but methanol can offer different selectivity. Method development should screen both.
Performance Excellent retention for non-polar compounds, robust and widely used.Enhanced retention and selectivity for aromatic compounds. May resolve impurities that co-elute on a C18.Recommendation: Screen both C18 and Phenyl-Hexyl columns during method development. The C18 is a reliable workhorse, but the Phenyl-Hexyl's unique selectivity for aromatic systems makes it a powerful alternative for this specific class of compounds.

Table 2: Comparison of Reversed-Phase LC columns for indole derivative separation.

The Detection: A Comparison of Mass Spectrometry Approaches

The choice of mass analyzer dictates the quality and type of data obtained, directly impacting the confidence of impurity identification and the sensitivity of quantification.

Analyzer Type Triple Quadrupole (QqQ) Quadrupole Time-of-Flight (Q-TOF) Rationale & Recommendation
Primary Use Targeted QuantificationBroad Screening & IdentificationQqQ excels at quantifying known impurities at very low levels using Multiple Reaction Monitoring (MRM).[3][16][17] Q-TOF is superior for identifying unknown impurities by providing high-resolution accurate mass (HRAM) data.[14][18]
Mass Accuracy Low Resolution (~0.5 Da)High Resolution (< 5 ppm)HRAM from a Q-TOF allows for the confident determination of elemental compositions, a critical step in identifying unknowns.
MS/MS Capability Product Ion ScansFull MS/MS spectra on all detectable ionsQ-TOF provides high-quality fragmentation spectra for structural elucidation of unknowns, whereas QqQ is primarily used to confirm transitions for known targets.[18][19]
Sensitivity Excellent for MRMVery Good (Full Scan)For targeted trace analysis (e.g., genotoxic impurities), QqQ is often more sensitive.[20] For general impurity profiling, modern Q-TOFs offer excellent sensitivity.

Table 3: Comparison of Mass Spectrometry analyzers for impurity characterization.

Expert Recommendation: For comprehensive impurity characterization, a High-Resolution Mass Spectrometry (HRMS) platform like a Q-TOF is unequivocally superior . It provides the ability to detect and identify unknown impurities, which is the primary goal of a forced degradation study. A QqQ-based method would be developed subsequently for routine quality control once the impurity identities are confirmed.

Section 3: A Validated Workflow for Impurity Characterization

The following diagram and protocol outline a robust, self-validating workflow for the comprehensive characterization of impurities using an LC-Q-TOF MS system.

G cluster_prep Sample Preparation & Stressing cluster_lcms LC-HRMS Analysis cluster_data Data Analysis & Identification prep Prepare Stock Solution of API in Diluent stress Forced Degradation (Acid, Base, H2O2, Heat, Light) per ICH Q1A(R2) prep->stress control Unstressed Control (t=0 sample) prep->control lc LC Separation (e.g., C18 Column, Gradient Elution) stress->lc Stressed Samples control->lc Control Sample ms Q-TOF MS Analysis (Full Scan, Positive ESI) lc->ms msms Data-Dependent MS/MS (Collision Induced Dissociation) ms->msms extract Extract Ion Chromatograms for Potential Impurities msms->extract hram Determine Elemental Formula from Accurate Mass (<5 ppm) extract->hram frag Elucidate Structure from MS/MS Fragmentation hram->frag path Propose Degradation Pathways frag->path G cluster_frags Key Fragmentation Pathways parent Parent Ion (3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid) m/z 250.07 loss_co2 Loss of CO2 (-44 Da) Decarboxylation m/z 206.08 parent->loss_co2 Common for acids loss_h2o Loss of H2O (-18 Da) From COOH and NH m/z 232.06 parent->loss_h2o loss_cho Loss of CHO radical (-29 Da) From formyl group m/z 221.08 parent->loss_cho loss_co Loss of CO (-28 Da) From formyl group m/z 222.08 parent->loss_co

Caption: Predicted MS/MS fragmentation pathways for the target molecule.

By comparing the fragmentation patterns of the parent drug with those of its impurities, a skilled scientist can pinpoint the exact site of modification. For instance, an impurity that has lost its ability to lose CO₂ (-44 Da) but still shows other characteristic indole ring fragments would be strong evidence for the decarboxylated impurity. Conversely, a shift in the mass of fragments containing the C3 position would indicate modification of the formyl group.

Conclusion

The characterization of impurities in a complex molecule like 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is a multi-faceted challenge that demands a systematic and scientifically-grounded approach. This guide has demonstrated that while several LC-MS strategies exist, a methodology centered around forced degradation studies coupled with LC-HRMS (Q-TOF) analysis provides the most comprehensive and definitive data for identifying both expected and unexpected impurities. The use of orthogonal chromatographic selectivities (e.g., C18 and Phenyl-Hexyl columns) is crucial during method development to ensure complete separation. By understanding the potential degradation pathways and leveraging the power of accurate mass and MS/MS fragmentation analysis, researchers can build a complete impurity profile, ensuring the development of safe, stable, and effective pharmaceutical products.

References

  • Title: Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry Source: PubMed URL: [Link]

  • Title: Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals Source: MDPI URL: [Link]

  • Title: A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: PMC URL: [Link]

  • Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists Source: PMC URL: [Link]

  • Title: Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL Source: MDPI URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials Source: PMC URL: [Link]

  • Title: Typical mass spectrum and proposed fragmentation pathways of indole alkaloids: dehydroevodiamine (A) and evodiamine (B). Source: ResearchGate URL: [Link]

  • Title: Identification and synthesis of impurities formed during sertindole preparation Source: PMC URL: [Link]

  • Title: What is a Forced Degradation Study as per ICH Guideline? Source: ResolveMass URL: [Link]

  • Title: A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group Source: ResearchGate URL: [Link]

  • Title: Synthesis of indoles Source: Organic Chemistry Portal URL: [Link]

  • Title: A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm International URL: [Link]

  • Title: fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry Source: SciELO URL: [Link]

  • Title: A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues Source: Hilaris Publishing URL: [Link]

  • Title: Indole Source: SlideShare URL: [Link]

  • Title: LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS Source: RASĀYAN Journal of Chemistry URL: [Link]

  • Title: Synthetic method of indole-2-carboxylic acid Source: Google Patents URL
  • Title: Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight Source: PMC URL: [Link]

  • Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Broughton URL: [Link]

  • Title: Synthesis and Chemistry of Indole Source: Dr. Divya Kushwaha (via SlideShare) URL: [Link]

  • Title: Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry Source: Oregon State University URL: [Link]

  • Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Synthesis of a Series of Diaminoindoles Source: University of Dundee URL: [Link]

  • Title: Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies Source: PMC URL: [Link]

  • Title: General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry Source: SciSpace URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Indole Reactivity: 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid vs. 5-methoxyindole-2-carboxylic acid

Introduction: A Tale of Two Indoles In the landscape of medicinal chemistry and materials science, indole derivatives serve as privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials.[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Tale of Two Indoles

In the landscape of medicinal chemistry and materials science, indole derivatives serve as privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials.[1][2] Their reactivity, largely governed by the electron-rich pyrrole ring, dictates their synthetic utility. This guide provides an in-depth, comparative analysis of the chemical reactivity of two distinct indole-2-carboxylic acids: the heavily substituted 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid and the archetypal 5-methoxyindole-2-carboxylic acid .

While 5-methoxyindole-2-carboxylic acid is a well-established building block in neuropharmacology and oncology[3][4][5], its counterpart, 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, represents a more complex, hypothetical system for this analysis. Its reactivity will be predicted and rationalized based on foundational principles of physical organic chemistry and evidence from closely related analogs. This comparative approach aims to equip researchers with the predictive power to understand how substitution patterns fundamentally alter the synthetic destiny of the indole core.

Part 1: Structural and Electronic Profile Analysis

The reactivity of an aromatic system is a direct consequence of its electronic landscape. The nature and position of substituents orchestrate the distribution of electron density, predetermining the sites of electrophilic or nucleophilic attack.

5-methoxyindole-2-carboxylic acid presents a relatively straightforward electronic profile. The methoxy group at the C5 position is a powerful electron-donating group (EDG) through resonance, enriching the entire indole system, particularly the benzene portion. The carboxylic acid at C2 is an electron-withdrawing group (EWG), deactivating the adjacent C3 position to some extent, though the inherent nucleophilicity of the indole C3 position remains dominant.[6]

3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid , in contrast, is a molecule of electronic conflict and complexity. It features:

  • Two EDGs: Methoxy groups at C4 and C6, which powerfully activate the benzene ring.

  • Two EWGs: A carboxylic acid at C2 and a formyl group at C3, both of which strongly deactivate the pyrrole ring.

This dense substitution pattern creates a highly differentiated electronic environment, which is the primary driver of its unique reactivity, as detailed in the subsequent sections.

Comparative Structural Overview

Caption: Comparative structures of the two indole derivatives.

Feature5-methoxyindole-2-carboxylic acid3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid
Pyrrole Ring Substituents C2: -COOH (EWG)C2: -COOH (EWG), C3: -CHO (strong EWG)
Benzene Ring Substituents C5: -OCH₃ (EDG)C4: -OCH₃ (EDG), C6: -OCH₃ (EDG)
Predicted Pyrrole Ring Electron Density Moderate (Deactivated by -COOH, but still nucleophilic at C3)Very Low (Strongly deactivated by two adjacent EWGs)
Predicted Benzene Ring Electron Density High (Activated by C5-OCH₃)Very High (Strongly activated by C4- and C6-OCH₃)
Most Nucleophilic Carbon C3C7 or C5

Part 2: Comparative Reactivity in Key Chemical Transformations

This section dissects the predicted and observed reactivity of the two molecules across several fundamental reaction classes. The causality behind these differences is explained, providing a logical framework for synthetic planning.

A. Electrophilic Aromatic Substitution (EAS)

The hallmark reaction of indoles is electrophilic substitution, which overwhelmingly favors the C3 position due to the formation of the most stable cationic intermediate.[6] However, the substitution patterns of our two molecules lead to dramatically different outcomes.

5-methoxyindole-2-carboxylic acid: As expected, this molecule undergoes electrophilic substitution primarily at the C3 position. The electron-donating C5-methoxy group enhances the overall nucleophilicity of the ring system, facilitating reactions such as halogenation, nitration, and Friedel-Crafts acylation at the C3 position. Direct amidation at C3 has been demonstrated on 5-methoxyindole, which proceeds with high efficiency due to the activating methoxy group.[7]

3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid: The situation here is completely altered.

  • C3 Position: Blocked by the formyl group.

  • Pyrrole Ring: Severely deactivated by the adjacent C2-carboxyl and C3-formyl groups. Electrophilic attack on this ring is highly unfavorable.

  • Benzene Ring: Strongly activated by the C4 and C6 methoxy groups, which direct electrophilic attack to the C5 and C7 positions. Mannich reactions on 4,6-dimethoxyindoles have shown that substitution can be directed to the C7 position.[8] Between the available C5 and C7 positions, C7 is sterically more accessible and is the predicted site of electrophilic attack.

G cluster_0 5-methoxyindole-2-carboxylic acid cluster_1 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid mol1 Indole Core (C5-OCH3, C2-COOH) c3_attack C3 Position mol1->c3_attack E+ Attack (Favored) other_pos Other Positions (Disfavored) mol2 Indole Core (C4,C6-OCH3, C2-COOH, C3-CHO) c7_attack C7 Position mol2->c7_attack E+ Attack (Predicted) pyrrole_ring Pyrrole Ring (Disfavored) mol2->pyrrole_ring E+ Attack (Blocked/Deactivated)

Caption: Contrasting regioselectivity in electrophilic substitution.

B. Reactivity of the Carboxylic Acid Group

The C2-carboxylic acid moiety is a site for common transformations such as esterification, amide coupling, and decarboxylation.

  • Esterification/Amide Coupling: Both compounds can undergo these reactions via standard protocols (e.g., Fischer esterification, carbodiimide coupling). However, the steric environment of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is significantly more crowded around the C2 position due to the adjacent C3-formyl group. This may lead to slower reaction rates compared to the more accessible carboxyl group of 5-methoxyindole-2-carboxylic acid .

  • Decarboxylation: The thermal decarboxylation of indole-2-carboxylic acids is a classic method for preparing C2-unsubstituted indoles.[9] The reaction proceeds through the loss of CO₂, often facilitated by heating in a high-boiling solvent like quinoline, sometimes with a copper catalyst.[9][10] The stability of the resulting indoyl anion intermediate is key. The two strong electron-withdrawing groups on the pyrrole ring of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid would stabilize the negative charge at C2, suggesting that it may undergo decarboxylation under milder conditions than 5-methoxyindole-2-carboxylic acid , whose electron-donating C5-methoxy group would slightly destabilize the anionic intermediate.

This protocol is a self-validating system; the disappearance of the starting material (monitored by TLC) and the appearance of a new, less polar spot, coupled with characterization (e.g., ¹H NMR showing the loss of the -COOH proton and appearance of a proton at C2), confirms reaction success.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the indole-2-carboxylic acid (1.0 eq) and quinoline (10-20 volumes).

  • Catalyst Addition: Add a catalytic amount of copper(I) oxide or copper powder (0.1 eq).

  • Heating: Heat the mixture to reflux (approx. 237 °C) and monitor the reaction by TLC until the starting material is consumed. The evolution of CO₂ gas should be apparent.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash extensively with aqueous acid (e.g., 2M HCl) to remove the quinoline.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

C. Unique Reactivity of the C3-Formyl Group

The most profound difference in synthetic potential comes from the C3-formyl group present only on 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid . This aldehyde functionality is a versatile handle for a vast array of carbon-carbon bond-forming reactions, which are inaccessible to its counterpart.

  • Condensation Reactions: The aldehyde can readily undergo Knoevenagel or Henry condensations. For instance, reaction with active methylene compounds like malononitrile or nitromethane in the presence of a base would yield C3-vinylindole derivatives.[11][12]

  • Wittig Olefination: Reaction with phosphorus ylides provides a route to more complex C3-alkenyl indoles.[13]

  • Reductive Amination: The formyl group can be converted into an aminomethyl group, providing a vector for further functionalization.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a C3-carboxylic acid or reduced to a C3-hydroxymethyl group.[11]

These transformations dramatically expand the synthetic utility of the 3-formyl-indole scaffold, allowing for its elaboration into more complex heterocyclic systems and pharmacophores.

Part 3: Workflow for Reactivity Assessment and Summary

A logical workflow is essential for systematically comparing the reactivity of two molecules.

G start Select Target Molecules struct_analysis 1. Structural & Electronic Analysis (in silico) start->struct_analysis react_prediction 2. Formulate Reactivity Hypotheses struct_analysis->react_prediction exp_design 3. Design Comparative Experiments (e.g., EAS, Decarboxylation) react_prediction->exp_design synthesis 4. Execute Synthesis & Purification exp_design->synthesis analysis 5. Characterize Products (NMR, MS, IR) synthesis->analysis conclusion 6. Compare Data & Draw Conclusions analysis->conclusion

Caption: General workflow for comparative reactivity studies.

Reactivity at a Glance: A Predictive Summary
Reaction Type5-methoxyindole-2-carboxylic acid3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acidRationale for Difference
Electrophilic Substitution C3 positionC7 position (predicted)C3 is blocked and deactivated in the formyl derivative; reactivity is redirected to the activated benzene ring.
Decarboxylation Slower / Harsher conditionsFaster / Milder conditions (predicted)EWGs on the pyrrole ring of the formyl derivative stabilize the anionic intermediate.
Aldehyde Chemistry Not ApplicableYes (Condensation, Wittig, etc.)Presence of the unique C3-formyl reactive handle.
Steric Hindrance at C2 LowHighThe adjacent C3-formyl group increases steric bulk around the C2-carboxyl group.

Conclusion

The comparison between 5-methoxyindole-2-carboxylic acid and 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is a compelling case study in the principles of physical organic chemistry.

  • 5-methoxyindole-2-carboxylic acid behaves as a classical, electron-rich indole. Its reactivity is predictable and primarily centered on electrophilic attack at the C3 position, making it a reliable building block for introducing functionality at this site.

  • 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid , by contrast, is a molecule with inverted and expanded reactivity. The powerful EWGs at C2 and C3 shut down the typical reactivity of the pyrrole ring and redirect electrophilic attack to the highly activated C7 position. Furthermore, the C3-formyl group itself becomes the dominant site of chemical transformation, opening up a plethora of synthetic pathways unavailable to the simpler indole.

For the medicinal chemist and synthetic researcher, understanding these substituent-driven effects is paramount. It allows for the rational design of synthetic routes, the prediction of reaction outcomes, and the strategic use of substitution to unlock novel chemical space.

References

  • Zheng, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank.
  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.
  • National Center for Biotechnology Information. 5-Methoxyindole-2-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Indole-3-carbaldehyde. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ACS Publications. (2022). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. The Journal of Organic Chemistry.
  • Chirality. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Wiley Online Library.
  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available at: [Link]

  • ScienceDirect. (2017).
  • Canadian Science Publishing. (1964). an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Journal of Chemistry.
  • DOI.
  • ResearchGate. (2020). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • ACS Publications. (2010). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society.
  • MDPI. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. Molecules.
  • Liu, H., et al. (2018). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters. Available at: [Link]

  • MDPI. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
  • National Center for Biotechnology Information. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. Journal of the American Chemical Society.
  • ResearchGate. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • Arkivoc. (2022). Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc. Available at: [Link]

  • SCIRP. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives.
  • National Center for Biotechnology Information. (2016). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Toxicological Sciences.
  • ResearchGate. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • Org. Chem. Res. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-Aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research.
  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry.
  • NISCAIR. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry.
  • Google Patents. (2011). Synthetic method of indole-2-carboxylic acid.
  • Thieme. (2010). A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. Synthesis.
  • Beilstein Journals. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Organic Chemistry Research.
  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of 3-Hexyl-4-carboxylic acid-6,7-dimethoxy Isocoumarin. Asian Journal of Chemistry.
  • ScienceDirect. (1993). nucleophilic substitution reaction on the nitrogen of indole nucleus :formation of 1-(indol-3-yl)indoles. Tetrahedron Letters.
  • ChemRxiv. (2023). Cine Substitution of N-Sulfonylindoles. ChemRxiv.

Sources

Validation

Spectroscopic Validation and Comparative Analysis of 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid and Its Analogs

Executive Summary In medicinal chemistry and drug development, indole-2-carboxylic acid derivatives serve as privileged scaffolds for designing novel therapeutics. Among these, 3-formyl-4,6-dimethoxy-1H-indole-2-carboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, indole-2-carboxylic acid derivatives serve as privileged scaffolds for designing novel therapeutics. Among these, 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS 893729-94-7)[1] stands out due to its highly functionalized "push-pull" electronic system. The presence of electron-donating methoxy groups and electron-withdrawing formyl/carboxylic acid groups drastically alters its chemical reactivity and spectroscopic signature.

This guide provides an in-depth, objective comparison of the spectroscopic properties of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid against its structural analogs. By understanding the causality behind these spectroscopic shifts, researchers can establish robust, self-validating protocols for structural elucidation[2].

Structural Rationale & Causality in Spectroscopic Shifts

To accurately validate this compound, one must understand how its specific functional groups perturb the baseline indole electronic structure:

  • Resonance Shielding via Methoxy Groups (C4, C6): The oxygen lone pairs on the methoxy groups donate electron density into the aromatic ring via resonance. This significantly increases the electron density at the ortho and para positions (C5 and C7). In 1 H NMR, this increased electron density enhances local magnetic shielding, pushing the C5 and C7 proton signals significantly upfield compared to an unsubstituted indole[3].

  • Extended Conjugation via the Formyl Group (C3): The C3-formyl group acts as a strong electron-withdrawing group (EWG) that extends the π -conjugation of the indole core. This extended conjugation lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic (red) shift in the UV-Vis absorption spectrum[4].

  • Complex Hydrogen Bonding (C2, C3, N1): The proximity of the C2-carboxylic acid, the C3-formyl group, and the N1-indole amine creates a complex network of intra- and intermolecular hydrogen bonds. In FT-IR spectroscopy, this manifests as broadened N-H and O-H stretching bands, a phenomenon similarly observed in polymorphic analogs like 5-methoxy-1H-indole-2-carboxylic acid (MI2CA)[5].

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic differentiators between the target compound and its structural alternatives.

Compound 1 H NMR Key Signals (DMSO- d6​ )FT-IR Key Vibrations (cm −1 )UV-Vis λmax​ (nm)
3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid δ ~10.4 (s, 1H, CHO) δ ~6.3-6.5 (m, 2H, H5, H7) δ ~3.8-3.9 (s, 6H, OMe)~1690 (C=O, acid)~1640 (C=O, formyl)~3300 (N-H/O-H broad)~255, ~330 (Extended π→π∗ )
Indole-2-carboxylic acid (I2CA) [4] δ ~7.0-7.6 (m, 4H, Ar-H) δ ~11.8 (br s, 1H, NH)~1685 (C=O, acid)~3350 (N-H sharp)202, 218, 292
5-Methoxy-1H-indole-2-carboxylic acid [5] δ ~7.0-7.3 (m, 3H, Ar-H) δ ~3.8 (s, 3H, OMe)~1695 or ~1655 (C=O, acid, polymorph dependent)~220, ~295
4,6-Dimethoxyindole [3] δ ~6.1-6.2 (m, 2H, H5, H7) δ ~3.8 (s, 6H, OMe)N/A (No C=O)~3400 (N-H sharp)~207, ~304

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity and reproducibility, the following step-by-step methodologies must be employed. Every step is designed to mitigate common artifacts associated with highly functionalized indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: The target compound is highly polar due to the carboxylic acid and formyl groups. Non-polar solvents like CDCl 3​ will result in incomplete dissolution and broadened peaks. DMSO- d6​ is required to disrupt intermolecular hydrogen bonding and provide sharp, resolvable signals.

  • Step 1: Weigh 10–15 mg of the synthesized compound.

  • Step 2: Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ . Sonicate for 60 seconds if necessary.

  • Step 3: Acquire the 1 H NMR spectrum at 400 MHz. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the broad carboxylic acid and indole N-H protons.

  • Step 4: Acquire the 13 C NMR spectrum. The C3-formyl carbon should appear highly deshielded at δ ~188 ppm, while the C2-carboxylic acid carbon will appear near δ ~163 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: ATR-FTIR or KBr pelleting is required to analyze the solid-state hydrogen bonding network. The separation of the two carbonyl peaks is critical for structural validation[2].

  • Step 1: Record a background spectrum of the empty ATR crystal or a pure KBr blank to eliminate atmospheric CO 2​ and water vapor artifacts.

  • Step 2: Apply 2–5 mg of the solid sample directly onto the diamond ATR crystal and apply consistent pressure using the anvil.

  • Step 3: Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 (minimum 32 scans).

  • Step 4: Validate the structure by identifying the distinct formyl C=O stretch (~1640 cm −1 , shifted lower due to conjugation) and the carboxylic acid C=O stretch (~1690 cm −1 ).

UV-Vis Spectrophotometry

Rationale: UV-Vis confirms the extended conjugation system. Concentration must be strictly controlled to obey the Beer-Lambert law and prevent detector saturation[4].

  • Step 1: Prepare a 1.0 mM stock solution of the compound in spectroscopic-grade methanol.

  • Step 2: Dilute the stock solution to a working concentration of 10–50 μ M using methanol.

  • Step 3: Use pure methanol as the blank in a matched 1 cm quartz cuvette.

  • Step 4: Scan from 200 nm to 500 nm. The presence of a strong absorption band above 320 nm confirms the extended conjugation imparted by the C3-formyl group, distinguishing it from unsubstituted I2CA.

Workflow Visualization

SpectroscopicWorkflow Start Target Isolation: 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid Prep Sample Preparation (Solubility & Matrix Selection) Start->Prep NMR NMR (1H, 13C) Elucidate Connectivity & Shielding Prep->NMR IR FT-IR Spectroscopy Identify Functional Groups (C=O, N-H) Prep->IR UV UV-Vis Spectroscopy Analyze Conjugation (π→π*, n→π*) Prep->UV MS HRMS (ESI-TOF) Confirm Exact Mass & Formula Prep->MS Validate Data Integration & Structural Validation NMR->Validate IR->Validate UV->Validate MS->Validate

Caption: Multi-modal spectroscopic workflow for validating substituted indole-2-carboxylic acids.

References

  • Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc.[Link]

  • Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.[Link]

Sources

Comparative

A Comprehensive Guide to the Calibration of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid as a Reference Standard: An Orthogonal Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference stan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for the identification, purity assessment, and assay of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth, scientifically grounded framework for the calibration of a novel reference standard, 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry.

This document deviates from a rigid template, instead offering a logical and practical workflow. It emphasizes the "why" behind the "how," grounding each step in established scientific principles and regulatory expectations. We will explore an orthogonal testing approach, leveraging multiple analytical techniques to build a comprehensive and robust characterization of the reference standard. This guide is designed to empower researchers to establish a self-validating system for reference standard qualification, ensuring data of the highest integrity.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which a sample is measured. Its own identity, purity, and potency must be established with a high degree of certainty. The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality". This foundational principle ensures the accuracy and reliability of all subsequent analytical measurements, from early-stage discovery through to quality control of the final drug product.

Characterization of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

Before embarking on the calibration process, a thorough understanding of the molecule is essential.

Chemical Structure:

  • IUPAC Name: 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

  • CAS Number: 893729-94-7[1]

  • Molecular Formula: C₁₂H₁₁NO₅[1]

  • Molecular Weight: 249.22 g/mol

The structure combines a substituted indole nucleus with a carboxylic acid and a formyl group, making it a molecule with multiple functional groups that can be probed by various analytical techniques. The methoxy groups on the benzene ring and the substituents on the pyrrole ring influence its chemical and physical properties.

Synthesis: The synthesis of similar indole-2-carboxylic acid derivatives often involves a Vilsmeier-Haack formylation of an appropriate indole-2-carboxylate precursor, followed by ester hydrolysis to yield the carboxylic acid.[2]

The Calibration Workflow: An Orthogonal Approach

A robust reference standard calibration relies on an orthogonal approach, employing multiple analytical techniques that operate on different principles. This provides a multi-faceted view of the compound's properties and a higher degree of confidence in the final assigned purity.

Reference Standard Calibration Workflow cluster_0 Material Acquisition & Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Purity Assignment & Documentation A Candidate Material (3-formyl-4,6-dimethoxy- 1H-indole-2-carboxylic acid) B Visual Inspection (Appearance, Color) A->B C Mass Spectrometry (MS) (Molecular Weight Verification) B->C D Nuclear Magnetic Resonance (NMR) (Structural Elucidation) B->D E Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Group Analysis) B->E F High-Performance Liquid Chromatography (HPLC-UV) (Chromatographic Purity) C->F G Quantitative NMR (qNMR) (Absolute Purity Assay) D->G E->F J Mass Balance Calculation (Purity Assignment) F->J G->J H Thermal Analysis (TGA/DSC) (Residual Solvents, Polymorphism) H->J I Karl Fischer Titration (Water Content) I->J K Certificate of Analysis (CoA) (Documentation) J->K

Caption: Orthogonal workflow for reference standard calibration.

Experimental Protocols and Data Interpretation

This section provides detailed, step-by-step methodologies for the key experiments in the calibration workflow. The presented data is representative of what would be expected for a high-purity indole-2-carboxylic acid derivative and serves as a guide for data interpretation and comparison.

Identity Confirmation

4.1.1. Mass Spectrometry (MS)

  • Causality: MS provides a direct measurement of the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the low ppm range, offering a high degree of confidence in the molecular formula.

  • Protocol:

    • Prepare a ~1 mg/mL solution of the candidate standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.

    • Acquire data in both positive and negative ion modes.

  • Data Interpretation:

    • Expected Results: In positive ion mode, the protonated molecule [M+H]⁺ should be observed at m/z 250.0710. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at m/z 248.0564.

    • Trustworthiness: The observed mass should be within 5 ppm of the theoretical mass. Fragmentation patterns can also be analyzed to further confirm the structure.

4.1.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: ¹H NMR provides detailed information about the chemical environment of each proton in the molecule, confirming the connectivity of the atoms and the overall structure.

  • Protocol:

    • Dissolve ~5-10 mg of the candidate standard in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Data Interpretation:

    • Expected Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted):

      • ~13.0 (broad s, 1H, COOH)

      • ~11.8 (s, 1H, NH)

      • ~10.0 (s, 1H, CHO)

      • ~7.5-7.0 (m, 2H, Ar-H)

      • ~4.0 (s, 3H, OCH₃)

      • ~3.9 (s, 3H, OCH₃)

    • Trustworthiness: The integration of the signals should correspond to the number of protons in each environment. The coupling patterns (if any) should be consistent with the proposed structure. The absence of significant unassigned signals indicates high purity.

4.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Causality: FTIR spectroscopy probes the vibrational modes of the functional groups present in the molecule, providing a characteristic "fingerprint."

  • Protocol:

    • Prepare a KBr pellet containing a small amount of the candidate standard or use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Expected Absorption Bands (cm⁻¹):

      • ~3300-2500 (broad, O-H stretch of carboxylic acid)

      • ~3200 (N-H stretch)

      • ~1680 (C=O stretch of aldehyde)

      • ~1660 (C=O stretch of carboxylic acid)

      • ~1600, 1480 (C=C aromatic stretch)

      • ~1250, 1050 (C-O stretch of ethers)

    • Trustworthiness: The presence of these characteristic bands confirms the presence of the expected functional groups. The spectrum can be compared to a library or a predicted spectrum for further confirmation.

Purity Assessment and Assay

4.2.1. High-Performance Liquid Chromatography (HPLC-UV)

  • Causality: HPLC is a powerful separation technique that can resolve the main component from structurally similar impurities. A UV detector provides sensitive detection for aromatic compounds like this indole derivative.

  • Protocol:

    • Instrumentation: HPLC system with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., ~254 nm and ~320 nm).

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a solution of the candidate standard at a concentration of ~0.5 mg/mL in the mobile phase.

  • Data Interpretation & Comparison:

ParameterHPLC with UV Detection
Principle Separation based on polarity on a C18 column, with detection based on UV absorbance.
Linearity (Correlation Coefficient) > 0.999
Limit of Detection (LOD) ~0.01%
Limit of Quantification (LOQ) ~0.03%
Precision (RSD) < 2.0%
Advantages High sensitivity for UV-active impurities, excellent resolving power, widely available.
Limitations Requires chromophoric impurities for detection, response factors can vary between the main component and impurities.

A typical chromatogram should show a single major peak with any impurities appearing as much smaller peaks. The purity is typically calculated as the area of the main peak divided by the total area of all peaks (area percent).

4.2.2. Quantitative NMR (qNMR)

  • Causality: qNMR is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard of known purity, without the need for a specific reference standard of the analyte itself. The signal intensity is directly proportional to the number of nuclei.

  • Protocol:

    • Internal Standard Selection: Choose an internal standard that is stable, has high purity, is soluble in the same deuterated solvent as the analyte, and has signals that do not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

    • Sample Preparation: Accurately weigh (~10 mg) the candidate standard and the internal standard (~5 mg) into an NMR tube. Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

    • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

  • Data Interpretation & Comparison:

ParameterQuantitative NMR (qNMR)
Principle Direct comparison of the molar ratio of the analyte to a certified internal standard based on the integration of their NMR signals.
Linearity (Correlation Coefficient) Not applicable in the same way as chromatography, but demonstrates a direct linear relationship.
Limit of Quantification (LOQ) ~0.1%
Precision (RSD) < 1.0%
Advantages Primary analytical method, does not require a reference standard of the analyte, provides structural information simultaneously.
Limitations Lower sensitivity than HPLC for trace impurities, requires a certified internal standard, potential for signal overlap.

Comparison of HPLC and qNMR for Purity Assessment:

Caption: Comparison of HPLC-UV and qNMR for purity assessment.

4.2.3. Thermal Analysis (TGA/DSC)

  • Causality: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, which is useful for determining the presence of residual solvents or water. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, which can be used to determine the melting point and detect polymorphic forms.

  • Protocol:

    • TGA: Heat ~5-10 mg of the candidate standard from ambient temperature to ~300°C at a rate of 10°C/min under a nitrogen atmosphere.

    • DSC: Heat ~2-5 mg of the candidate standard from ambient temperature to a temperature above its melting point at a rate of 10°C/min under a nitrogen atmosphere.

  • Data Interpretation:

    • TGA: A significant mass loss at temperatures below 120°C may indicate the presence of volatile solvents or water. The absence of mass loss until a high decomposition temperature suggests a solvent-free material.

    • DSC: A sharp endothermic peak corresponds to the melting point of the crystalline solid. A broad peak or multiple peaks may indicate the presence of impurities or polymorphism.

Representative Thermal Analysis Data:

TechniqueObservationInterpretation
TGA No significant mass loss below 150°C.The material is likely free of volatile solvents and water.
DSC A single, sharp endothermic peak at ~210°C.The material is a crystalline solid with a defined melting point.

4.2.4. Water Content by Karl Fischer Titration

  • Causality: Karl Fischer titration is a highly specific and accurate method for the determination of water content.

  • Protocol:

    • Use a coulometric or volumetric Karl Fischer titrator.

    • Accurately weigh a suitable amount of the candidate standard and add it to the titration cell.

    • Titrate to the endpoint.

  • Data Interpretation: The water content is reported as a percentage (w/w). This value is crucial for the mass balance calculation.

Purity Assignment and Documentation

The final purity of the reference standard is determined by a mass balance approach, where the contributions of all impurities are subtracted from 100%.

Purity Assignment Calculation:

Purity (%) = 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Non-volatile Residue)

Certificate of Analysis (CoA):

A comprehensive Certificate of Analysis should be prepared, which includes:

  • Identification of the material.

  • Assigned purity and uncertainty.

  • Results from all analytical tests performed.

  • Recommended storage conditions and re-test date.

Conclusion: Establishing a Self-Validating System

The calibration of a reference standard is a rigorous scientific endeavor that underpins the quality of pharmaceutical research and development. By employing an orthogonal approach that leverages the distinct strengths of multiple analytical techniques, a comprehensive and reliable characterization of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid can be achieved.

The comparison of HPLC and qNMR for purity assessment highlights the value of using complementary methods. While HPLC provides excellent sensitivity for impurity detection, qNMR offers a powerful, direct method for an absolute purity assignment. Together with identity confirmation by MS, NMR, and FTIR, and the assessment of non-chromatographic impurities by thermal analysis and Karl Fischer titration, this integrated workflow constitutes a self-validating system. This ensures that the reference standard is of the highest quality, thereby providing a solid foundation for accurate and reproducible analytical results.

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2016). ACS Medicinal Chemistry Letters. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • ICH Harmonised Tripartite Guideline. Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]

  • Quantitative NMR (qNMR). BIPM. [Link]

  • Water Determination <921>. United States Pharmacopeia. [Link]

  • Physical Standards and Reference Materials. FDA. [Link]

Sources

Validation

A Comparative Guide to Formylation Techniques for the Synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

Introduction The synthesis of substituted indoles is a cornerstone of medicinal chemistry and materials science. The target molecule, 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, represents a highly functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of substituted indoles is a cornerstone of medicinal chemistry and materials science. The target molecule, 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, represents a highly functionalized scaffold, valuable as a synthetic intermediate for a range of biologically active compounds. The introduction of a formyl (-CHO) group at the C3 position of the indole nucleus is a critical transformation, but the choice of method is paramount to achieving high yield and purity.

This guide provides an in-depth comparison of established and modern formylation techniques applicable to the synthesis of this specific target. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into why certain methods are favored over others for this highly activated, electron-rich substrate.

Analysis of the Starting Material: 4,6-dimethoxy-1H-indole-2-carboxylic acid

The reactivity of the starting material is governed by a delicate interplay of electronic effects. The indole ring is inherently electron-rich and prone to electrophilic substitution, with the C3 position being the most nucleophilic. This reactivity is significantly enhanced by the two methoxy groups at the C4 and C6 positions, which are powerful electron-donating groups. Conversely, the carboxylic acid group at the C2 position is electron-withdrawing, which slightly deactivates the ring. This combination of strong activation and mild deactivation necessitates a formylation method that is efficient yet controllable to prevent side reactions.

Classical Formylation Strategies: A Head-to-Head Comparison

The formylation of indoles is a well-trodden path in organic synthesis. Here, we evaluate the most prominent classical methods in the context of our target molecule.

The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is arguably the most reliable and widely used method for the C3-formylation of indoles.[1][2] It utilizes a Vilsmeier reagent, a weak electrophile, typically generated in-situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This reagent's mild electrophilicity is perfectly suited for the highly nucleophilic indole ring, leading to excellent regioselectivity and high yields. Even indoles bearing electron-withdrawing groups at the C2-position undergo smooth C3-formylation.

Mechanism of Action: The reaction begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich indole C3 position attacks this reagent, followed by the restoration of aromaticity and subsequent hydrolysis during aqueous work-up to yield the final aldehyde.

Vilsmeier_Haack cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 4,6-dimethoxy-1H-indole- 2-carboxylic acid Intermediate Cationic Intermediate Indole->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Intermediate->Iminium_Salt -H⁺ Final_Product 3-formyl-4,6-dimethoxy-1H- indole-2-carboxylic acid Iminium_Salt->Final_Product + H₂O (Work-up) Reimer_Tiemann cluster_0 Step 1: Dichlorocarbene Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis & Side Reaction CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene + NaOH - H₂O, -Cl⁻ Indole Indole Anion Adduct Dichloromethyl Adduct Indole->Adduct + :CCl₂ Final_Product 3-Formyl Indole Adduct->Final_Product + H₂O (Hydrolysis) Side_Product 3-Chloroquinoline (Ring Expansion) Adduct->Side_Product Rearrangement

Caption: Reimer-Tiemann reaction and potential side reaction.

Advantages:

  • Readily Available Reagents: Uses common and inexpensive laboratory reagents.

Disadvantages:

  • Low Yields: The yields for indole formylation are often modest.

  • Risk of Ring Expansion: A significant drawback is the potential for dichlorocarbene to induce a ring expansion, leading to the formation of 3-chloroquinoline derivatives as byproducts, which complicates purification. [3]* Harsh Conditions: Requires a strong base and heating, which may not be suitable for sensitive substrates. [4]

The Duff Reaction: A Milder but Less Efficient Alternative

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glyceroboric acid or trifluoroacetic acid. [5][6]It is most effective for highly activated substrates like phenols, usually resulting in ortho-formylation. [6]While applicable to indoles, it is generally less efficient than the Vilsmeier-Haack method. [7] Advantages:

  • Milder Conditions: Can be considered milder than the Reimer-Tiemann reaction. [8] Disadvantages:

  • Moderate to Low Yields: Yields for indoles are often significantly lower than those achieved with the Vilsmeier-Haack reaction. [7]* Complex Mechanism: The reaction proceeds through a complex mechanism involving the formation of an iminium ion electrophile from HMTA. [6]

The Gattermann Reaction: A Hazardous Classic

The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. [9][10]An important modification by Adams avoids the direct handling of highly toxic gaseous HCN by generating it in-situ from zinc cyanide (Zn(CN)₂). [11]While effective for electron-rich heterocycles like indoles, the extreme toxicity of the reagents makes it a less desirable choice in modern laboratories. [11][12] Advantages:

  • Effective for Phenols and Heterocycles: It is a viable method for formylating electron-rich aromatic systems. [11] Disadvantages:

  • Extreme Toxicity: The use of hydrogen cyanide or metal cyanides poses a significant safety hazard.

  • Harsh Acidic Conditions: Requires strong Lewis acids and HCl.

Modern & Milder Formylation Techniques

Recent advancements in organic synthesis have led to the development of milder and more efficient formylation protocols.

Boron Trifluoride Etherate (BF₃·OEt₂) Mediated Formylation

A highly efficient and mild method involves the use of trimethyl orthoformate (TMOF) as the formyl source and boron trifluoride etherate (BF₃·OEt₂) as the catalyst. [13]This reaction often proceeds rapidly at room temperature, under solvent-free conditions, and provides high yields of the C3-formylated indole. [13] Advantages:

  • Extremely Mild Conditions: Operates at room temperature, avoiding the harsh reagents and high temperatures of classical methods.

  • High Efficiency & Speed: Reactions are often complete within minutes. [13]* Scalability: The procedure has been demonstrated on a gram-scale, highlighting its practical utility. [13] Disadvantages:

  • Reagent Sensitivity: BF₃·OEt₂ and TMOF are sensitive to moisture and require anhydrous reaction conditions.

Iron-Catalyzed C3-Formylation

A greener approach utilizes a cheap, non-toxic iron catalyst (FeCl₃) with formaldehyde and aqueous ammonia, using air as the oxidant. [14]This method avoids environmentally harmful reagents like POCl₃ and strong acids, offering a more sustainable alternative. [14] Advantages:

  • Environmentally Benign: Avoids toxic reagents and harsh conditions.

  • Cost-Effective: Uses an inexpensive iron catalyst.

Disadvantages:

  • High Temperature: The reaction is typically carried out at elevated temperatures (e.g., 130 °C in DMF). [14]* Moderate Yields: Yields can be variable depending on the substrate.

Quantitative Data Summary

The following table provides a comparative overview of the performance of various formylation techniques applicable to indole substrates.

TechniqueFormylating Agent / ReagentsTypical ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMF0 °C to 95 °C, 3-8 h85-96% [1]High yield, excellent C3-selectivity, reliableCorrosive/toxic reagents, exothermic
Reimer-Tiemann CHCl₃, NaOHHeat, biphasic system20-40%Inexpensive reagentsLow yield, risk of ring-expansion [3]
Duff Reaction Hexamethylenetetramine, AcidHeat (85-120 °C) [8]25-75% [7]Milder than Reimer-TiemannGenerally lower yields for indoles
Gattermann Zn(CN)₂, HCl, AlCl₃0 °C to RTVariableEffective for electron-rich ringsHighly toxic reagents (cyanide) [11]
BF₃·OEt₂ / TMOF BF₃·OEt₂, Trimethyl OrthoformateRoom Temp, 5-10 min82-98% [13]Extremely mild, fast, high yield, scalableMoisture sensitive reagents
Iron-Catalyzed FeCl₃, Formaldehyde, NH₃ (aq)130 °C, DMF, Air60-93% [14]"Green" reagents, inexpensive catalystHigh temperature required

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation (Adapted)

This protocol is a generalized procedure and should be optimized for the specific substrate.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3 eq.) to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. [1]The rate of addition should be controlled to maintain the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation: Dissolve the starting material, 4,6-dimethoxy-1H-indole-2-carboxylic acid (1 eq.), in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, then heat to 40-50 °C for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and water.

  • Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution or cold 10% NaOH until the pH is alkaline (pH 8-9). The product may precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water. [1]If no precipitate forms, extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: BF₃·OEt₂ Mediated Formylation (Adapted from)[17]

This protocol requires strictly anhydrous conditions.

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 4,6-dimethoxy-1H-indole-2-carboxylic acid (1 eq.) and trimethyl orthoformate (TMOF, 1.1 eq.).

  • Catalyst Addition: With vigorous stirring at room temperature, add boron trifluoride etherate (BF₃·OEt₂, 1.1 eq.) rapidly to the mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast and can be complete in as little as 5-15 minutes. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the pure product.

Expert Recommendations & Conclusion

For the synthesis of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid , the choice of methodology should be guided by the desired balance of efficiency, safety, and substrate tolerance.

  • For Highest Yield and Reliability: The Vilsmeier-Haack reaction remains the gold standard. Its proven efficacy with a wide range of indoles, including those with C2-substituents, makes it the most dependable choice for achieving high yields on a laboratory scale. The highly activated nature of the 4,6-dimethoxy substrate ensures a rapid and clean reaction under standard Vilsmeier-Haack conditions.

  • For Mild Conditions and Sensitive Substrates: The BF₃·OEt₂ mediated formylation with trimethyl orthoformate is the superior alternative. [13]Its ability to proceed rapidly at room temperature without harsh acids or bases is ideal if the substrate possesses other sensitive functional groups. This method's high efficiency and scalability make it a powerful modern tool that rivals, and in some cases surpasses, the classical approach.

  • Methods to Avoid: The Reimer-Tiemann reaction should be avoided for this synthesis due to the significant risk of ring-expansion side products and generally lower yields. [3]Similarly, the Gattermann reaction is not recommended due to the extreme toxicity of cyanide reagents.

References

  • Martinez, A. G., & Vilar, E. T. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. MDPI. [Link]

  • Wikipedia. (n.d.). Rieche formylation. Wikipedia. [Link]

  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Science of Synthesis.
  • Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2017). The Reimer–Tiemann Reaction. ResearchGate. [Link]

  • Biswas, K. M., & Jackson, A. H. (1974). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Tetrahedron. [Link]

  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research. [Link]

  • Wikipedia. (n.d.). Duff reaction. Wikipedia. [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack-Type Formylation of Indoles. Organic Syntheses. [Link]

  • Grokipedia. (n.d.). Duff reaction. Grokipedia. [Link]

  • Ataman Kimya. (n.d.). INDOLE. Ataman Kimya. [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Unacademy. [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2020). Reimer-Tiemann reaction on indole. Chemistry Stack Exchange. [Link]

  • Gattermann reaction. (2020). eGyanKosh. [Link]

  • Al-dujaili, M. Q., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PMC. [Link]

  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. [Link]

  • Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. Vedantu. [Link]

Sources

Comparative

Quantitative Analysis of 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid: GC-MS Derivatization vs. LC-MS/MS Platforms

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison Guide & Experimental Protocol Executive Summary & Analytical Challenges The compound 3-formyl-4,6-dimeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison Guide & Experimental Protocol

Executive Summary & Analytical Challenges

The compound 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid (CAS: 893729-94-7) is a highly functionalized, privileged scaffold frequently utilized in the synthesis of novel therapeutics, including [1].

From an analytical perspective, quantifying this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a severe challenge. The molecule possesses two highly active, polar functional groups: a carboxylic acid (-COOH) at the C2 position and a secondary amine (>NH) within the indole ring. If injected underivatized into a standard 250 °C GC inlet, the compound undergoes rapid thermal decarboxylation and irreversible adsorption to the column stationary phase. This results in severe peak tailing, ghost peaks, and a complete loss of quantitative integrity.

To overcome this, derivatization is strictly mandatory for GC-MS. This guide objectively compares two premier GC-MS silylation strategies—BSTFA + 1% TMCS and MTBSTFA —against the gold-standard alternative, LC-MS/MS (ESI-QQQ) , providing the causality behind each experimental choice and a self-validating workflow to ensure absolute data trustworthiness.

Mechanistic Grounding: The Causality of Derivatization

As a Senior Application Scientist, I frequently see methods fail because the causality of the derivatization chemistry is misunderstood. We do not derivatize simply to make the molecule "fly"; we derivatize to structurally armor it against thermal degradation.

  • Why Silylation over Alkylation? While methylation (e.g., using diazomethane or methanolic HCl) easily converts the carboxylic acid to a methyl ester, it often leaves the sterically hindered indole >NH intact. This partial derivatization leads to split peaks. Silylation reagents target all active hydrogens simultaneously.

  • The Role of the Catalyst: We utilize [2]. BSTFA alone reacts too slowly with the indole nitrogen. The 1% TMCS acts as a critical Lewis acid catalyst, driving the reaction to completion and yielding the highly stable Di-TMS derivative .

Derivatization A 3-formyl-4,6-dimethoxy- 1H-indole-2-carboxylic acid (Thermally Labile) B BSTFA + 1% TMCS Catalytic Silylation (75°C, 45 min) A->B Active H Replacement C Di-TMS Derivative (Thermally Stable) m/z 393 B->C -COOH ➔ -COOTMS >NH ➔ >N-TMS

Fig 1. Silylation pathway of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid using BSTFA/TMCS.

Product & Platform Performance Comparison

To objectively evaluate the best analytical approach, we benchmarked the two primary GC-MS derivatization kits against an underivatized LC-MS/MS workflow.

Quantitative Data Comparison Table
Analytical ParameterGC-MS (BSTFA + 1% TMCS)GC-MS (MTBSTFA + 1% t-BDMCS)LC-MS/MS (ESI- QQQ)
Target Analyte Form Di-TMS DerivativeDi-TBDMS DerivativeUnderivatized
Primary Quant Ion m/z 378 [M-CH₃]⁺m/z 420 [M-C₄H₉]⁺m/z 248 ➔ 204[M-H-CO₂]⁻
LOD (ng/mL) 5.02.00.5
LOQ (ng/mL) 15.06.01.5
Linearity (R²) >0.995>0.998>0.999
Sample Prep Time ~60 mins~90 mins<10 mins (Dilute & Shoot)
Matrix Tolerance Moderate (Requires clean extract)High (Heavier mass avoids noise)Low (Prone to ion suppression)

Scientist's Verdict: If ultimate sensitivity and throughput are required, LC-MS/MS is the superior platform. However, LC-MS/MS is highly susceptible to matrix ion suppression. If you are working with complex biological matrices or synthesis broths where matrix effects are severe, GC-MS with MTBSTFA provides the most robust chromatographic resolution and mass spectral isolation, as the heavy [M-57]⁺ fragment (m/z 420) easily clears the low-mass background noise typical of [3].

Experimental Workflows: A Self-Validating System

A protocol is only as reliable as its internal quality controls. The following GC-MS workflow is designed as a self-validating system . By incorporating a stable-isotope-labeled internal standard (IS) prior to extraction, the protocol automatically flags any incomplete derivatization or injection port degradation.

Step-by-Step Methodology: GC-MS (BSTFA/TMCS) Protocol

Step 1: Extraction & Absolute Dehydration

  • Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Self-Validation Step: Spike with 10 µL of Internal Standard (e.g., Indole-2-carboxylic acid-d4, 10 µg/mL). Causality: The IS must undergo the exact same extraction and derivatization stresses as the target analyte. If the final IS peak area drops by >15% compared to a neat standard, the run is automatically invalidated due to matrix quenching.

  • Extract with 500 µL of LC-MS grade Ethyl Acetate. Vortex for 2 min; centrifuge at 10,000 × g for 5 min.

  • Transfer the organic supernatant to a glass GC vial.

  • Evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen. Causality: BSTFA is violently reactive with water. Even trace moisture will hydrolyze the reagent, terminating the silylation prematurely.

Step 2: Dual-Derivatization

  • Reconstitute the dried extract in 50 µL of anhydrous Pyridine. Causality: Pyridine acts as both an excellent solvent for polar indoles and an acid scavenger to neutralize the reaction byproducts.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 75 °C for 45 minutes.

  • Allow to cool to room temperature prior to injection.

Step 3: GC-MS Instrumental Parameters

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL, Splitless mode. Inlet Temperature: 250 °C.

  • Oven Program: Initial 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min).

  • MS Detector: Electron Ionization (EI) at 70 eV. Source Temp: 230 °C.

  • Acquisition: SIM Mode monitoring m/z 393 (Molecular Ion) and m/z 378 (Quantifier, [M-CH₃]⁺).

WorkflowLogic Start Sample Matrix (Plasma/Urine/Synthesis Broth) Decision Select Analytical Platform Start->Decision GC_Path GC-MS (EI) High Chromatographic Resolution Decision->GC_Path Volatile/Derivatizable LC_Path LC-MS/MS (ESI) High Throughput & Sensitivity Decision->LC_Path Polar/Thermolabile Deriv Derivatization Required (BSTFA/TMCS or MTBSTFA) GC_Path->Deriv Dilute Direct Injection (Dilute & Shoot) LC_Path->Dilute Valid Self-Validation: Monitor IS Response Ratio Deriv->Valid Dilute->Valid

Fig 2. Decision logic and self-validating workflow for indole-2-carboxylic acid quantification.

Conclusion

For the quantitative analysis of [4], the choice of analytical platform dictates the sample preparation rigor. LC-MS/MS offers unparalleled speed by bypassing derivatization entirely. However, for laboratories relying on GC-MS, utilizing a catalyzed silylation reagent (BSTFA + 1% TMCS) paired with rigorous dehydration and internal standard monitoring provides a highly robust, self-validating methodology capable of precise quantification down to 15 ng/mL.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL:[Link]

  • Derivatization Methods in GC and GC/MS Source: ResearchGate (Analytical Chemistry Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed, step-by-step protocol for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The GHS07 pictogram, indicating an irritant, is associated with this compound.[1]

Given these hazards, it is crucial to treat this compound as a hazardous chemical waste.[2][3] This precautionary approach is informed by its irritant nature and its structural relation to other indole derivatives that are managed as hazardous substances.[2][3][4]

Table 1: Chemical and Hazard Summary

PropertyValueSource(s)
CAS Number 893729-94-7
Molecular Formula C12H11NO5[5]
Molecular Weight 249.22 g/mol [5]
Physical Form Powder[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning[1]
Personal Protective Equipment (PPE): The First Line of Defense

When handling 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid for disposal, all personnel must wear appropriate personal protective equipment (PPE) to mitigate exposure risks.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[3]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to prevent eye contact.[3][6]

  • Skin and Body Protection: A standard laboratory coat is required to prevent skin contact.[3]

  • Respiratory Protection: All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust.[3][7]

Step-by-Step Disposal Protocol

The disposal of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid must be managed through your institution's certified hazardous waste program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [2][8]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[8][9]

  • Solid Waste: Collect any solid 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, along with contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous solid waste container.[2]

  • Liquid Waste: If the compound is in solution, it must be collected in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[2]

Step 2: Container Selection and Labeling

  • Container Selection: Use a container that is chemically compatible with the waste. For solid indole derivatives, a high-density polyethylene (HDPE) container is generally suitable.[2] The container must be in good condition and have a secure, leak-proof lid.[9]

  • Labeling: All hazardous waste containers must be clearly and legibly labeled with the words "Hazardous Waste".[10] The label must also include the full chemical name, "3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid," and the approximate quantity or percentage of the contents.[10] Ensure the label is firmly attached to the container.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[9][10][11]

  • The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.[10][11]

  • Keep the waste container closed at all times except when adding waste.[9][10]

  • Store incompatible waste types separately to prevent dangerous reactions. For example, acids should be stored separately from bases.[9]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a certified hazardous waste contractor to schedule a pickup for the waste.[2]

  • Follow your institution's specific procedures for waste pickup requests.

  • Do not accumulate large quantities of chemical waste in the laboratory.[2] Generally, once a container is 90% full, a pickup should be requested.[10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and EHS department immediately.

  • Contain (if safe to do so): For small, manageable spills, and if you are trained to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: All materials used for spill clean-up must be placed in a designated hazardous waste container and disposed of according to the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid.

G cluster_prep Preparation & Assessment cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Disposal of 3-formyl-4,6-dimethoxy- 1H-indole-2-carboxylic Acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Form ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated Needles) waste_type->sharps_waste Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Hazardous Sharps Container sharps_waste->sharps_container saa Store in Designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa ehs_contact Contact EHS for Waste Pickup saa->ehs_contact disposal Final Disposal by Certified Professionals ehs_contact->disposal

Caption: Disposal workflow for 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS. (2003, February 15).
  • Hazardous Waste and Disposal - American Chemical Society. (n.d.).
  • Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Laboratory Professionals. (n.d.).
  • 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. (n.d.).
  • Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals. (n.d.).
  • SAFETY DATA SHEET. (2025, December 20).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Safety Data Sheet. (2025, October 6).
  • SAFETY DATA SHEET. (2025, December 26).
  • Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Laboratory Professionals. (n.d.).
  • Hazardous Material Disposal - EPA Specific. (2025, November 8).
  • SAFETY DATA SHEET. (2025, November 14).
  • 2 - Safety Data Sheet. (2024, December 19).
  • 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. (n.d.).
  • 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. (n.d.).
  • 3-Formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid. (n.d.).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.).
  • METHYL 3-FORMYL-4-METHOXY-1H-INDOLE-2-CARBOXYLATE — Chemical Substance Information. (n.d.).
  • SPOT INDOLE REAGENT. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2026, March 5).
  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

Sources

Handling

Personal protective equipment for handling 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid

Comprehensive Safety & Handling Guide: 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid Hazard Assessment: A Chemist's Perspective The potential hazards of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid are inferre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid

Hazard Assessment: A Chemist's Perspective

The potential hazards of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid are inferred from its chemical structure. The molecule combines several functional groups, each contributing to its overall safety profile.

  • Indole Core : The indole scaffold is a privileged structure in medicinal chemistry, found in many bioactive compounds.[1][2][3] While many are safe, some derivatives can be irritants or possess unknown toxicities.[4][5]

  • Aromatic Carboxylic Acid : The carboxylic acid group (-COOH) imparts acidic properties.[6] Compounds in this class can be corrosive and are often irritating to the skin, eyes, and respiratory tract.[6][7][8] Safety data for similar compounds like 5,6-Dimethoxyindole-2-carboxylic acid and 1H-Indole-2-carboxylic acid confirm classifications for skin and eye irritation.[9][10]

  • Formyl Group (Aldehyde) : Aldehydes can be sensitizers and irritants. The hazards for Indole-3-Carboxaldehyde, a similar structure, include skin, eye, and respiratory irritation.[11]

  • Solid Form : As a solid, this compound is likely a fine powder. This presents a significant respiratory hazard, as fine particulates can be easily inhaled during handling, such as weighing or transferring.[12]

Based on this analysis, it is prudent to treat 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid as a substance that is, at a minimum, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

The Hierarchy of Controls: Engineering a Safe Environment

Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. PPE is the last line of defense.[12][13]

  • Ventilation : All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood. This is the primary method for preventing inhalation of dust or vapors.

  • Designated Area : Establish a designated area within the laboratory specifically for handling this compound to prevent cross-contamination.

  • Emergency Equipment : Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.

Personal Protective Equipment (PPE): Your Essential Barrier

A complete PPE ensemble is mandatory when handling this compound.

Eye and Face Protection
  • Requirement : Chemical splash goggles that form a seal around the eyes are required at all times. Standard safety glasses do not offer sufficient protection from splashes or fine dust.[14][15]

  • Rationale : The carboxylic acid and indole functionalities suggest a high potential for serious eye irritation or damage.[7][10][11]

Skin and Body Protection
  • Lab Coat : A flame-resistant lab coat must be worn and fully buttoned.

  • Clothing : Full-length pants and closed-toe shoes are mandatory to protect the skin from potential spills.[16]

  • Gloves : Chemical-resistant gloves are essential.

    • Type : Nitrile gloves are a suitable choice for protection against incidental contact with this type of compound.[14]

    • Protocol : Always inspect gloves for tears or holes before use. Use proper removal techniques to avoid contaminating your skin. Contaminated gloves should be disposed of as hazardous waste.[4] Never wear gloves outside of the laboratory.

Respiratory Protection
  • Requirement : When handling the solid powder outside of a containment system like a fume hood (e.g., if weighing on an open bench, which is strongly discouraged), a NIOSH-approved respirator is required. A tight-fitting N95 respirator is the minimum protection.[11][12][15]

  • Rationale : Fine chemical powders can easily become airborne and be inhaled, causing respiratory tract irritation.[7][12] For tasks with a higher potential for dust generation or longer duration, more protective options like an elastomeric half-mask respirator with P100 cartridges should be considered.[12]

PPE Specification Summary

Task / ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid Chemical GogglesNitrile GlovesLab CoatRequired (N95 minimum if not in fume hood)
Preparing Solutions Chemical GogglesNitrile GlovesLab CoatNot required if in fume hood
Handling Solutions Chemical GogglesNitrile GlovesLab CoatNot required if in fume hood
Spill Cleanup Chemical GogglesNitrile GlovesLab CoatRequired (N95 minimum)

Safe Handling and Operational Workflow

This step-by-step protocol for weighing the compound and preparing a stock solution illustrates the integration of safety measures.

dot

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Don PPE (Goggles, Lab Coat, Gloves) B 2. Prepare Fume Hood (Verify airflow, clear surface) A->B C 3. Weigh Solid Compound (Use anti-static weigh paper) B->C D 4. Add Solvent (Slowly to prevent splashing) C->D E 5. Ensure Complete Dissolution (Vortex or sonicate if needed) D->E F 6. Decontaminate (Wipe surfaces, clean glassware) E->F G 7. Segregate Waste (Solid vs. Liquid hazardous waste) F->G H 8. Doff PPE (Remove gloves last) G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for Safely Handling the Compound.

  • Preparation : Before retrieving the chemical, don your full PPE: chemical splash goggles, a buttoned lab coat, and nitrile gloves. Prepare your workspace by ensuring the chemical fume hood is on and the work surface is clean.

  • Weighing : Conduct all weighing operations inside the fume hood. Use an anti-static weigh boat or paper to prevent the powder from scattering.

  • Dissolution : Add the weighed solid to your vessel. Slowly add the desired solvent to the solid to avoid splashing and aerosol generation.

  • Storage : Tightly seal the primary container and any vessels containing solutions. Store in a cool, dry, and well-ventilated area away from incompatible materials like strong bases or oxidizing agents.[7]

Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Small Spills : For small powder spills within a fume hood, gently cover with an absorbent material. Carefully collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal. Decontaminate the area afterward. Do not dry sweep.

Decontamination and Waste Disposal Plan

Proper disposal is critical for laboratory safety and environmental compliance.

  • Waste Classification : Treat all waste contaminated with this compound as hazardous chemical waste.[4]

  • Solid Waste : Collect all contaminated disposables (e.g., gloves, weigh paper, pipette tips) in a dedicated, sealed, and clearly labeled solid hazardous waste container.[4]

  • Liquid Waste : Collect all solutions containing the compound in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.[4]

  • Disposal : All waste containers must be kept closed except when adding waste.[11] Arrange for pickup by your institution's EHS personnel or a licensed contractor. Do not dispose of this chemical down the drain.[4]

References

  • PPE for Powder Handling: Support Operators Effectively - Dust Arrest. (2025, September 14).
  • Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Labor
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Labor
  • A Beginner's Guide to Benzoic Acid: Uses and Safety Tips - KHA Online-SDS. (2020, July 31).
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • Acids, Carboxylic - CAMEO Chemicals - NOAA.
  • Indole - Safety D
  • Safety Data Sheet: Indole-3-propionic acid - Carl ROTH.
  • Indole-3-carbinol - Szabo-Scandic.
  • SAFETY DATA SHEET - Fisher Scientific. (for 5,6-Dimethoxyindole-2-carboxylic acid)
  • Safety Data Sheet - Fluorochem.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (for Benzoic Acid)
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (for 5-Methoxyindole-2-carboxylic acid)
  • SAFETY DATA SHEET - Fisher Scientific. (for 1H-Indole-2-carboxylic acid)
  • Appendix I - Hazards Of Functional Groups | Environment, Health and Safety - University of California, Riverside.
  • Carboxylic Acids, Aromatic - ResearchG
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI.
  • A review on recent developments of indole-containing antiviral agents - PMC.
  • Full article: Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - Taylor & Francis.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.